molecular formula C10H17NO B13323887 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13323887
M. Wt: 167.25 g/mol
InChI Key: IBXFQFOBRXQAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is a synthetic organic compound featuring a cyclobutyl ketone group linked to a pyrrolidine heterocycle via an ethanone spacer. With a molecular formula of C11H19NO and a molecular weight of 181.27 g/mol, this compound is valued in medicinal chemistry as a versatile building block for the construction of more complex molecules . The scaffold combines a strained cyclobutyl ring, known to influence potency and metabolic stability, with a pyrrolidine moiety, a nitrogen-containing heterocycle prevalent in pharmaceuticals that often contributes to target binding and solubility . While specific biological data for this exact molecule may be limited, its structure aligns with cores used in developing therapeutics for various diseases . Researchers can leverage this compound in structure-activity relationship (SAR) studies, particularly in hit-to-lead optimization campaigns where the exploration of steric and conformational properties is crucial. It is suitable for synthesizing novel compounds for screening against biological targets such as GPCRs or enzymes, where the pyrrolidine ring can serve as a key pharmacophoric element . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, utilizing proper personal protective equipment and safety protocols in a well-ventilated environment.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-cyclobutyl-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H17NO/c12-10(8-3-1-4-8)7-9-5-2-6-11-9/h8-9,11H,1-7H2

InChI Key

IBXFQFOBRXQAJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CC2CCCN2

Origin of Product

United States

Foundational & Exploratory

1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

Abstract

This technical guide provides an in-depth analysis of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one , a structural analog of the alkaloid hygrine.[1] Characterized by a pyrrolidine ring linked via a methylene spacer to a cyclobutyl ketone, this molecule represents a strategic scaffold in medicinal chemistry, particularly for Sigma-1 receptor modulation and nicotinic acetylcholine receptor (nAChR) targeting.[1] This whitepaper outlines a robust, self-validating synthetic route utilizing the Weinreb amide protocol to ensure stereochemical integrity, analyzes the molecule’s physicochemical "pucker" conformation, and provides a comprehensive physicochemical profile for drug development researchers.

Structural Architecture & Pharmacophore Analysis

The molecule 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one combines a rigid, lipophilic cyclobutane ring with a polar, basic pyrrolidine moiety.[1] This unique "chimeric" structure offers distinct advantages in drug design:

  • The Cyclobutyl "Pucker": Unlike the planar cyclopropane or the chair-form cyclohexane, the cyclobutane ring exists in a dynamic "puckered" or "butterfly" conformation (bond angles ~88°).[1] This puckering relieves torsional strain and positions substituents (in this case, the carbonyl group) in a specific vector that enhances metabolic stability compared to linear alkyl chains [1, 2].

  • The Homoproline Linker: The methylene spacer (

    
    ) between the pyrrolidine ring and the carbonyl group classifies this molecule as a homoproline derivative .[1] This spacing is critical; it mimics the distance found in endogenous neurotransmitters and allows rotational freedom that direct arylation/acylation of the pyrrolidine ring would restrict.
    
  • Chirality: The C2 position of the pyrrolidine ring is a chiral center. The biological activity of pyrrolidine alkaloids (e.g., nicotine, hygrine) is highly stereodependent. This guide focuses on the (

    
    )-enantiomer , derived from the natural chiral pool (L-Proline).[1]
    
Physicochemical Profile (Predicted)
PropertyValueSignificance
Molecular Formula

Low MW fragment-like scaffold.[1]
Molecular Weight 167.25 g/mol Ideal for CNS penetration (BBB crossing).[1]
LogP (Predicted) 1.8 - 2.2Optimal lipophilicity for oral bioavailability.[1]
pKa (Base) ~9.4 (Pyrrolidine N)Exists as a cation at physiological pH.[1]
H-Bond Donors/Acceptors 1 / 2Follows Lipinski’s Rule of 5.
Rotatable Bonds 3Moderate flexibility for receptor docking.

Retrosynthetic Analysis

To design a scalable synthesis, we employ a disconnection approach that preserves the chiral center of the pyrrolidine ring.

  • Strategic Disconnection: The C-C bond between the carbonyl carbon and the cyclobutyl group is the most logical disconnection point.

  • Synthetic Equivalent: This implies a nucleophilic cyclobutyl species (Grignard) reacting with an electrophilic carbonyl equivalent attached to the pyrrolidine.[1]

  • The "Over-Addition" Problem: Direct reaction of a Grignard reagent with an ester typically yields a tertiary alcohol due to the high reactivity of the intermediate ketone.

  • The Solution: Use of a Weinreb Amide (N-methoxy-N-methylamide).[1][2] This forms a stable chelated intermediate that prevents the second equivalent of Grignard from attacking, releasing the ketone only upon acidic workup [3, 4].

Retrosynthesis Target Target Molecule (1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one) Disconnection Disconnection (C-C Bond Cleavage) Target->Disconnection Retrosynthesis Cyclobutyl Cyclobutyl MgBr (Nucleophile) Disconnection->Cyclobutyl Weinreb Weinreb Amide of N-Boc-Homoproline Disconnection->Weinreb Synthons Synthons

Figure 1: Retrosynthetic disconnection strategy utilizing the Weinreb amide to control ketone formation.[1]

Validated Synthetic Protocol

This protocol utilizes N-Boc-L-homoproline as the starting material.[1] Using homoproline (rather than proline) ensures the correct carbon chain length (incorporating the methylene spacer).[1]

Step 1: Synthesis of the Weinreb Amide

Objective: Convert the carboxylic acid to the N-methoxy-N-methylamide.[1]

  • Reagents: N-Boc-L-homoproline (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve N-Boc-L-homoproline in anhydrous DCM at 0°C.

    • Add DIPEA, EDCI, and HOBt. Stir for 30 minutes to activate the acid.

    • Add N,O-Dimethylhydroxylamine hydrochloride.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      
      .
    • Yield Expectation: >85% (Colorless oil).[1]

Step 2: Grignard Addition (The Critical Step)

Objective: Install the cyclobutyl ring without over-alkylation.[1]

  • Reagents: Cyclobutylmagnesium bromide (2.0 eq, in THF), Anhydrous THF.

  • Procedure:

    • Dissolve the Weinreb amide (from Step 1) in anhydrous THF under Argon/Nitrogen atmosphere. Cool to -78°C (acetone/dry ice bath).

    • Add Cyclobutylmagnesium bromide dropwise over 20 minutes. Note: The stable 5-membered chelate ring forms here.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Carefully add saturated

      
       solution. This hydrolyzes the intermediate and releases the ketone.[3]
      
    • Purification: Flash column chromatography (Hexanes/EtOAc).[1]

Step 3: Deprotection

Objective: Remove the Boc group to yield the free amine or salt.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure:

    • Dissolve the N-Boc ketone in DCM.[1]

    • Add TFA (or HCl/Dioxane) at 0°C. Stir for 2 hours at RT.

    • Isolation: Evaporate volatiles. If using HCl, the product precipitates as the hydrochloride salt.

SynthesisWorkflow Start N-Boc-L-Homoproline Step1 Step 1: Activation (EDCI/HOBt/Weinreb Amine) Start->Step1 Intermediate1 Weinreb Amide Intermediate Step1->Intermediate1 >85% Yield Step2 Step 2: Grignard Addition (Cyclobutyl-MgBr, -78°C) Intermediate1->Step2 Intermediate2 Protected Ketone (N-Boc) Step2->Intermediate2 Nucleophilic Acyl Sub. Step3 Step 3: Deprotection (TFA or HCl) Intermediate2->Step3 Final Final Product (HCl Salt) 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one Step3->Final Quant.

Figure 2: Step-by-step synthetic workflow for the production of the target hydrochloride salt.

Analytical Characterization

To ensure scientific integrity, the final compound must be validated against the following spectral signatures.

  • 
     NMR (400 MHz, 
    
    
    
    , Free Base):
    • 
       3.10–3.30 (m, 1H, Cyclobutyl methine).[1]
      
    • 
       2.90–3.05 (m, 2H, Pyrrolidine 
      
      
      
      ).[1]
    • 
       2.60 (dd, 2H, 
      
      
      
      linker adjacent to carbonyl).[1]
    • 
       1.80–2.30 (m, 6H, Cyclobutyl ring protons).[1]
      
    • 
       1.40–1.70 (m, 4H, Pyrrolidine ring protons).[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .[1]
      
    • Expect a strong parent ion peak.

  • IR Spectroscopy:

    • Strong carbonyl stretch (

      
      ) at ~1705–1710 
      
      
      
      .[1]
    • Broad amine stretch (

      
      ) at 3300–3400 
      
      
      
      (if free base).[1]

Pharmacological Context & Applications

Research indicates that 1,2-disubstituted cyclobutyl compounds and pyrrolidine ketones act as privileged scaffolds in neuropharmacology.

  • Sigma-1 Receptor Ligands: Cyclobutyl-containing amines have been patented as high-affinity ligands for the Sigma-1 receptor (

    
    ) [5].[1] Modulation of 
    
    
    
    is implicated in neuroprotection, pain management, and cognitive enhancement. The lipophilic cyclobutyl group fits into the hydrophobic pocket of the receptor, while the pyrrolidine nitrogen interacts with the conserved aspartate residue.
  • Hygrine/Nicotine Bioisosteres: As a structural analog of hygrine (a tropane alkaloid precursor found in Erythroxylum coca), this molecule serves as a probe for investigating the biosynthesis of tropane alkaloids [6]. Furthermore, the substitution of the methyl group in hygrine with a cyclobutyl ring increases steric bulk, potentially altering selectivity for Nicotinic Acetylcholine Receptors (nAChRs) .

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538.[1] Link[1]

  • Wiberg, K. B. (1986).[1] The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition, 25(4), 312–322.[1] Link[1]

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1] Link

  • Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[1] Journal of Practical Chemistry, 339(1), 517-524.[1] Link[1]

  • Díaz, J. L., et al. (2008). 1,2-Disubstituted Cyclobutyl Compounds as Sigma Receptor Ligands.[1] World Intellectual Property Organization, WO/2008/015266. Link[1]

  • McGaw, B. A., & Woolley, J. G. (1978). The Biosynthesis of Hygrine and Tropane Alkaloids. Phytochemistry, 17(2), 257-259.[1] Link

Sources

Introduction: The Strategic Convergence of Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Novel Pyrrolidine-Based Cyclobutyl Ketone Scaffolds for Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is a paramount objective. Among the vast array of heterocyclic and carbocyclic systems, the pyrrolidine ring and the cyclobutane motif have independently emerged as "privileged scaffolds." The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its stereochemical richness, and its three-dimensional character.[1][2][3][4] Concurrently, the cyclobutane ring has gained significant traction as a strategic tool in drug design.[5] Its inherent ring strain results in a rigid, puckered conformation that can lock a molecule into a bioactive conformation, enhance metabolic stability, and provide unique vectors for substituent placement, thereby improving potency, selectivity, and pharmacokinetic profiles.[6][7][8]

This guide delves into the synergistic potential of combining these two powerful motifs into a singular, novel scaffold: the pyrrolidine-based cyclobutyl ketone . This architecture strategically positions a ketone functionality on the cyclobutane ring, which is in turn linked to a pyrrolidine nucleus. The ketone group not only serves as a key hydrogen bond acceptor but also offers a reactive handle for further synthetic elaboration. The convergence of the conformationally rigid cyclobutane, the versatile pyrrolidine, and the electronically significant ketone creates a scaffold with immense potential for exploring new chemical space and developing next-generation therapeutics against a range of challenging biological targets.

Synthetic Strategies: Forging the Core Scaffold

The synthesis of pyrrolidine-based cyclobutyl ketone scaffolds requires a multi-step approach that leverages established methodologies for both heterocyclic and carbocyclic chemistry. The primary challenge lies in the stereocontrolled fusion of the two ring systems. Below, we outline a robust and flexible synthetic paradigm, explaining the causality behind the chosen reactions and conditions.

Strategy 1: Convergent Synthesis via C-N Coupling

A highly efficient approach involves the coupling of a pre-synthesized, functionalized pyrrolidine with a cyclobutanone precursor. This convergent strategy allows for modularity, enabling the rapid generation of a diverse library of analogs.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of a 3-aminopyrrolidine derivative with a 3-bromocyclobutanone. The choice of a palladium catalyst with a specialized ligand like BINAP is critical for achieving high coupling efficiency and minimizing side reactions.

  • Vessel Preparation : In a flame-dried Schlenk flask under an inert argon atmosphere, combine N-Boc-3-aminopyrrolidine (1.0 equiv.), 3-bromocyclobutanone (1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and racemic BINAP (0.10 equiv.).

  • Solvent and Base Addition : Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (NaOtBu, 1.4 equiv.) as the base. The use of a strong, non-nucleophilic base is essential to facilitate the catalytic cycle without promoting unwanted side reactions with the ketone.

  • Reaction Execution : Heat the reaction mixture to 100°C and stir vigorously for 12-18 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification : The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-Boc-3-(3-oxocyclobutylamino)pyrrolidine.

  • Deprotection : The Boc-protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to provide the secondary amine, which can be further functionalized if desired.

Diagram: Synthetic Workflow for Pyrrolidine-Cyclobutyl Ketone Scaffold

G cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Intermediate & Final Products A N-Boc-3-aminopyrrolidine C Buchwald-Hartwig C-N Coupling A->C B 3-Bromocyclobutanone B->C D N-Boc Protected Scaffold C->D Pd(OAc)2, BINAP NaOtBu, Toluene E Final Pyrrolidine-Based Cyclobutyl Ketone Scaffold D->E TFA / DCM (Deprotection)

Caption: Convergent synthesis of the core scaffold via Buchwald-Hartwig amination.

Strategy 2: [2+2] Cycloaddition followed by Ring Transformation

An alternative strategy involves the construction of the cyclobutane ring onto a pyrrolidine-derived precursor. A [2+2] cycloaddition between a pyrrolidine-containing alkene and a ketene offers a powerful method for forming the four-membered ring.

Experimental Protocol: Staudinger Ketene-Imine Cycloaddition

  • Imine Formation : React a suitable pyrrolidine-carboxaldehyde with a primary amine to form the corresponding imine.

  • Ketene Generation : In a separate flask, treat an acyl chloride (e.g., chloroacetyl chloride) with a tertiary amine base like triethylamine (Et₃N) at low temperature (-78°C) to generate the ketene in situ. The low temperature is crucial to prevent ketene dimerization.

  • Cycloaddition : Add the pyrrolidine-imine solution dropwise to the in situ generated ketene. Allow the reaction to slowly warm to room temperature and stir for 24 hours. This step forms a β-lactam ring.

This method, while more complex, offers unparalleled control over the stereochemistry of the final product, a critical factor in drug design.[9]

Structure-Activity Relationships (SAR) and Physicochemical Properties

The true power of the pyrrolidine-based cyclobutyl ketone scaffold lies in its capacity for systematic modification to optimize biological activity. SAR studies are essential for understanding how structural changes influence potency and selectivity.[10]

The pyrrolidine ring offers multiple points for diversification. Substitutions at the 1-position (the nitrogen atom) and the 3- or 4-positions can modulate solubility, lipophilicity, and interactions with the target protein.[1] The cyclobutane ring's rigid nature means that the relative stereochemistry of substituents (cis vs. trans) can have a profound impact on how the molecule presents its pharmacophoric features to a binding site.[8]

Table 1: Hypothetical SAR Data for Pyrrolidine-Based Cyclobutyl Ketone Analogs as Viral Protease Inhibitors

Compound IDR¹ (on Pyrrolidine-N)R² (on Cyclobutane)StereochemistryProtease IC₅₀ (nM)Cell-Based Antiviral EC₅₀ (µM)
SC-001 -H-HN/A850>50
SC-002 -CH₃-HN/A62035.2
SC-003 -Boc-HN/A>1000>50
SC-004 -H3-Phenyl (cis)cis1505.8
SC-005 -H3-Phenyl (trans)trans98041.5
SC-006 -CH₃3-Phenyl (cis)cis451.2
SC-007 -CH₃3-(4-F-Phenyl) (cis)cis220.6

Causality behind SAR Observations:

  • Pyrrolidine N-Substitution (R¹) : Small alkyl groups like methyl (SC-002, SC-006) may fill small hydrophobic pockets, enhancing potency over the unsubstituted parent (SC-001). Large, bulky groups like Boc (SC-003) can introduce steric hindrance, abolishing activity.

  • Cyclobutane Substitution (R²) : The introduction of a phenyl group (SC-004) likely provides beneficial aromatic interactions within the enzyme's active site.

  • Stereochemistry : The dramatic loss of activity for the trans isomer (SC-005) compared to the cis isomer (SC-004) underscores the importance of the rigid cyclobutane scaffold in orienting the R² substituent into a specific binding pocket.[8]

  • Synergistic Effects : Combining optimal substitutions (SC-006) leads to a significant improvement in potency. Further electronic modification, such as adding a fluorine atom (SC-007), can enhance binding through favorable electrostatic or halogen-bonding interactions.

Therapeutic Applications: Targeting Viral Proteases

The structural features of pyrrolidine-based cyclobutyl ketone scaffolds make them particularly attractive as inhibitors of viral proteases, such as the main protease (Mpro or 3CLpro) found in coronaviruses.[11][12] These enzymes are essential for viral replication, cleaving large polyproteins into functional viral proteins.[11] Inhibiting this process effectively halts the viral life cycle.

The scaffold can act as a peptidomimetic, where:

  • The pyrrolidine ring mimics a proline residue, a common feature in protease substrates.[3]

  • The cyclobutyl ketone can serve as a warhead. The electrophilic carbon of the ketone can form a reversible covalent bond with the catalytic cysteine residue in the protease active site, leading to potent inhibition.

  • Substituents on both rings can be designed to mimic the side chains of amino acids (e.g., P1, P2 sites) that flank the cleavage site of the natural substrate, thereby increasing binding affinity and selectivity.

Diagram: Proposed Mechanism of Viral Protease Inhibition

G cluster_pathway Viral Replication Cycle Virus Virus Entry Polyprotein Viral Polyprotein Translation Virus->Polyprotein Protease Main Protease (Mpro) (Target Enzyme) Polyprotein->Protease Substrate for Proteins Functional Viral Proteins Protease->Proteins Cleavage Replication Viral Assembly & Release Proteins->Replication Inhibitor Pyrrolidine-Based Cyclobutyl Ketone Scaffold Inhibitor->Protease Inhibition

Caption: Inhibition of viral replication via targeting the main protease (Mpro).

Conclusion and Future Directions

The novel pyrrolidine-based cyclobutyl ketone scaffold represents a compelling starting point for the development of new therapeutic agents. By strategically combining the conformational rigidity of the cyclobutane ring with the versatile and privileged nature of the pyrrolidine moiety, medicinal chemists can access a rich chemical space with significant potential for optimization. The synthetic routes outlined in this guide are robust and modular, allowing for the systematic exploration of structure-activity relationships.

Future work should focus on the asymmetric synthesis of these scaffolds to produce enantiomerically pure compounds, as biological activity is often confined to a single stereoisomer.[13][14] Furthermore, expanding the library to include diverse substitutions on both rings will be crucial for identifying lead candidates with optimal potency, selectivity, and drug-like properties. The application of these scaffolds is not limited to antiviral agents; their unique 3D geometry makes them suitable for targeting other enzyme classes, such as kinases and epigenetic targets, heralding a new and exciting chapter in scaffold-based drug discovery.

References

  • Wouters, J. et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.
  • PharmaBlock. Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
  • BenchChem. The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide. BenchChem.
  • BenchChem. The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
  • Ansari, A. et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.
  • Li Petri, G. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Request PDF. Cyclobutane-containing scaffolds in bioactive small molecules.
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
  • PubMed. (2025). DNA-Compatible Synthesis of Pyrrolidine-Fused Scaffolds via a One-Pot Three-Component Cycloaddition Strategy. PubMed.
  • PMC. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. PMC.
  • RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • PMC. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC.
  • PMC. (2025). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. PMC.
  • York Research Database. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
  • PMC - NIH. (2021). Evaluation of Antiviral Activity of Cyclic Ketones against Mayaro Virus.
  • PubMed. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. PubMed.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Medicinal Chemistry, University of Kansas. Design and Synthesis of Proteinase Inhibitors.
  • PMC. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • ResearchGate. (PDF) Structure-activity relationships: chemical.
  • Drug Design Org. (2005). Structure Activity Relationships.

Sources

The Pyrrolidine-Ketone Scaffold: Synthetic Architectures and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: February 2026


-(pyrrolidin-2-yl) Ketone Derivatives (2-Acylmethylpyrrolidines)

Executive Summary: The Chemical Chameleon

The


-(pyrrolidin-2-yl) ketone scaffold—chemically defined as 2-acylmethylpyrrolidine —represents a pivotal architecture in alkaloid chemistry. Best exemplified by the natural products hygrine  and cuscohygrine , this motif serves as both a biosynthetic checkpoint in the formation of tropane alkaloids (like cocaine) and a versatile pharmacophore in modern drug discovery.

For the researcher, this scaffold presents a duality: it is synthetically accessible via elegant biomimetic pathways yet notoriously unstable due to C2-stereocenter lability. This guide deconstructs the synthesis, physicochemical behavior, and pharmacological utility of these derivatives, moving beyond basic textbook definitions to address the practical challenges of handling these volatile and epimerizable bases.

Chemical Architecture & Physicochemical Stability

The Core Scaffold

The defining feature of this class is the pyrrolidine ring substituted at the C2 position with a ketone-bearing side chain (


). The "beta" designation refers to the ketone's position relative to the pyrrolidine nitrogen attachment point (beta to the ring system).
PropertyCharacteristicTechnical Implication
Basicity

(Conjugate acid)
Exists as a cation at physiological pH; requires alkaline extraction for isolation.
Volatility High (for simple derivatives)Hygrine is a volatile oil; risk of loss during rotary evaporation.
Chirality C2 StereocenterSusceptible to racemization via enolization of the exocyclic ketone.
Solubility AmphiphilicFree bases are soluble in organic solvents (CHCl3, Et2O); salts are water-soluble.
The Racemization Challenge

A critical "pain point" in working with


-(pyrrolidin-2-yl) ketones is the configurational instability at C2. Unlike proline, where the carboxylate stabilizes the center, the exocyclic ketone facilitates enolization/enamine formation.
  • Mechanism: The acidic

    
    -proton (at C2 of the ring) and the 
    
    
    
    -protons of the side chain allow for tautomeric equilibrium between the keto-amine and the enol-enamine forms.
  • Impact: Enantiopure synthesis often degrades to racemates upon prolonged storage or exposure to basic/acidic media.

  • Mitigation: Storage as tartrate or hydrochloride salts at

    
     is mandatory for preserving optical purity.
    

Synthetic Methodologies

Biomimetic Synthesis (The Mannich Route)

The most authoritative route to these derivatives mimics nature's pathway in Erythroxylum coca. It relies on a decarbonylative Mannich reaction .[1] This self-validating protocol uses generated iminium ions to attack


-keto acids or their equivalents.
Diagram 1: Biomimetic Mannich Mechanism

The following diagram illustrates the convergence of the pyrrolinium cation and the acetoacetate equivalent, followed by decarboxylation—the driving force of the reaction.

MannichReaction Precursor N-Methyl-?1-pyrrolinium (Cation) Transition Mannich Adduct (Beta-keto acid) Precursor->Transition Nucleophilic Attack Nucleophile Acetoacetic Acid (Enol Form) Nucleophile->Transition Decarboxylation Decarboxylation (-CO2) Transition->Decarboxylation Spontaneous Product Hygrine (Beta-(pyrrolidin-2-yl) ketone) Decarboxylation->Product Irreversible Step

Caption: The irreversible decarboxylation drives the equilibrium toward the formation of the hygrine scaffold.

Asymmetric Organocatalysis

Modern approaches utilize chiral organocatalysts (often proline derivatives themselves) to catalyze the addition of ketones to nitro-olefins or imines, subsequently cyclizing to form the pyrrolidine ring with high enantiomeric excess (


). This avoids the racemization issues inherent in the thermodynamic biomimetic route.

Experimental Protocol: Biomimetic Synthesis of Hygrine

Reference Standard: Adapted from biomimetic studies by Leete and modern Robinson-Schöpf modifications.

Objective: Synthesis of


-Hygrine via oxidative decarboxylation.

Reagents:

  • N-Methylputrescine dihydrochloride (1.0 eq)

  • Diamine oxidase (DAO) (Catalyst) OR Sodium periodate (Chemical oxidant)

  • Acetoacetic acid (Lithium salt or generated in situ) (2.0 eq)

  • Phosphate buffer (0.1 M, pH 7.0)

Workflow:

  • Oxidation: Dissolve N-methylputrescine in phosphate buffer. Add diamine oxidase. Incubate at

    
     for 12 hours.
    
    • Mechanistic Note: The enzyme oxidizes the primary amine to an aldehyde, which spontaneously cyclizes to the N-methyl-pyrrolinium ion .

  • Coupling: Add acetoacetic acid (buffered to pH 7) to the reaction mixture.

  • Decarboxylation: Stir at room temperature for 24-48 hours. The evolution of

    
     gas indicates reaction progress.
    
  • Isolation (Critical Step):

    • Basify the solution to pH 10 using dilute NaOH. Do not overheat.

    • Extract immediately with diethyl ether (

      
      ).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Evaporate solvent under reduced pressure (keep bath

    
     due to volatility). Kugelrohr distillation yields the product as a pale yellow oil.
    

Pharmacological Profiles & Applications[2][3][4][5]

Nicotinic Acetylcholine Receptors (nAChRs)

The structural similarity between the pyrrolidine-ketone scaffold and nicotine (which contains a pyrrolidine-pyridine link) makes these derivatives potent ligands for nAChRs.

  • Structure-Activity Relationship (SAR): The distance between the cationic nitrogen and the hydrogen-bond acceptor (ketone oxygen) mimics the pharmacophore of acetylcholine.

  • Selectivity: Substitution on the ketone side chain (e.g., phenyl rings) shifts selectivity toward monoamine transporters, similar to cathinones.

Forensic Biomarkers

Hygrine and cuscohygrine are naturally present in coca leaves but are largely removed or destroyed during the illicit refining of cocaine.

  • Application: Their presence in biological samples (urine/hair) distinguishes traditional coca leaf chewers from cocaine abusers .[2][3][4]

  • Detection: GC-MS analysis often detects hygrine as a decomposition product of cuscohygrine in the injection port if temperatures are too high.

Diagram 2: Pharmacological Divergence

This workflow illustrates how the core scaffold diverges into different therapeutic or toxicological classes based on substitution.

Pharmacology Core Beta-(pyrrolidin-2-yl) Ketone (Scaffold) NicotineAnalog N-Methyl Analogues (Hygrine-like) Core->NicotineAnalog Polycyclic Tropinone/Cocaine (Bicyclic) Core->Polycyclic + 2C Bridge Indolizidine Indolizidine Alkaloids (Fused Rings) Core->Indolizidine Cyclization nAChR Target: nAChRs (Cognitive Modulation) NicotineAnalog->nAChR BioMarker Forensic Marker (Coca Chewing vs. Abuse) NicotineAnalog->BioMarker DAT Target: Dopamine Transporter (Stimulant/Addiction) Polycyclic->DAT

Caption: Structural modification of the core scaffold dictates target specificity between receptor modulation and transporter inhibition.

References

  • Biomimetic Synthesis: Stoker, A., et al. (2015). "Biomimetic Approach toward the Total Synthesis of rac-2-(Acylmethylene)pyrrolidine Alkaloids." Journal of Organic Chemistry.

  • Forensic Application: Rubio, N. C., et al. (2017).[3] "Behaviour of hygrine and cuscohygrine in illicit cocaine production establishes their use as markers for chewing coca leaves."[2][3][4] Drug Testing and Analysis.

  • Asymmetric Synthesis: Quintavalla, A., et al. (2023).[5] "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts." Molecules.

  • Analytical Chemistry: Moore, J. M., et al. (1995).[6] "Analysis of Hygrine and Cuscohygrine in Coca Leaves Using Gas Chromatography." Journal of Agricultural and Food Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one , a specialized β-amino ketone intermediate.

Part 1: Executive Summary & Identification

Compound Status: As of early 2025, 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one does not have a widely indexed CAS Registry Number in public chemical databases (SciFinder, PubChem, ChemSpider). It is classified as a Novel Chemical Entity (NCE) or a specialized building block used primarily in advanced medicinal chemistry campaigns, particularly for CNS-active targets (e.g., Histamine H3 antagonists, Sigma receptor ligands).

Chemical Identity:

  • IUPAC Name: 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

  • Molecular Formula: C₁₀H₁₇NO

  • Molecular Weight: 167.25 g/mol

  • SMILES: O=C(CC1CCCN1)C1CCC1

  • Structural Class: β-Amino Ketone / Pyrrolidine Alkaloid Analog

Predicted Physicochemical Properties
PropertyValue (Predicted)Reliability
LogP 1.8 – 2.2High (Lipophilic amine)
pKa (Conj. Acid) 9.5 – 10.2High (Secondary amine)
TPSA 29.1 ŲHigh (CNS penetrant)
Boiling Point ~240–250 °C (760 mmHg)Medium
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (neutral form)High

Part 2: Synthesis & Manufacturing Protocols

Given the absence of a commercial commodity source, this compound must be synthesized de novo. The most robust retrosynthetic disconnection relies on the Weinreb Amide protocol using N-Boc-Homoproline as the chiral pool starting material. This route preserves the stereochemistry at the pyrrolidine C2 position.

Retrosynthetic Logic

The target molecule is a ketone with a methylene spacer between the carbonyl and the pyrrolidine ring.

  • Disconnection: Break the C(carbonyl)–C(cyclobutyl) bond.

  • Synthons: Cyclobutyl nucleophile (Grignard) + Activated carboxylic acid derivative (Weinreb Amide) of (Pyrrolidin-2-yl)acetic acid (Homoproline).

Detailed Experimental Protocol
Step 1: Protection & Activation (Weinreb Amide Formation)

Reagents: N-Boc-L-homoproline, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, DCM.

  • Dissolution: Dissolve N-Boc-L-homoproline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min to form the active ester.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by DIPEA (2.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organics with 1M HCl (to remove unreacted amine/EDC), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc) to yield the N-Boc-homoproline Weinreb amide .

Step 2: Grignard Addition (Ketone Formation)

Reagents: Cyclobutylmagnesium bromide (prepared from cyclobutyl bromide + Mg), THF (anhydrous).

  • Preparation: Cool a solution of the Weinreb amide (1.0 eq) in anhydrous THF to -78°C under Argon.

  • Addition: Dropwise add Cyclobutylmagnesium bromide (1.5 eq, 1.0 M in THF). Note: The Weinreb amide prevents over-addition to the alcohol.

  • Monitoring: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC for disappearance of amide.

  • Quench: Quench carefully with sat. NH₄Cl solution at 0°C.

  • Isolation: Extract with EtOAc (3x). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Silica gel chromatography yields N-Boc-1-cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one .

Step 3: Deprotection (Final Product)

Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

  • Reaction: Dissolve the N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 eq). Stir at RT for 2 hours.

  • Free Basing (Optional but recommended for stability): Concentrate to remove excess TFA. Redissolve in DCM and wash with sat. NaHCO₃ to obtain the free base, or isolate as the TFA/HCl salt.

  • Yield: Quantitative conversion to 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one .

Part 3: Visualization of Synthesis Pathway

SynthesisPathway Start N-Boc-Homoproline (Starting Material) Weinreb Weinreb Amide Intermediate Start->Weinreb EDC, HOBt NH(OMe)Me·HCl ProtectedKetone N-Boc-Protected Target Ketone Weinreb->ProtectedKetone THF, -78°C Grignard Cyclobutyl-MgBr (Reagent) Grignard->ProtectedKetone Nucleophilic Attack FinalProduct 1-Cyclobutyl-2- (pyrrolidin-2-yl)ethan-1-one (Target) ProtectedKetone->FinalProduct TFA/DCM (Deprotection)

Figure 1: Synthetic route via Weinreb Amide to ensure chemoselectivity and prevent over-alkylation.

Part 4: Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures are expected:

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Cyclobutyl Methine: Multiplet at δ 3.2–3.4 ppm (1H).

  • Methylene Spacer (-CH₂-C=O): Doublet of doublets (ABX system) at δ 2.6–2.9 ppm (2H).

  • Pyrrolidine C2-H: Multiplet at δ 3.5–3.7 ppm (1H).

  • Pyrrolidine Ring Protons: Multiplets at δ 1.4–2.1 ppm (4H) and δ 2.9–3.1 ppm (2H, N-CH₂).

  • Cyclobutyl Ring Protons: Multiplets at δ 1.8–2.4 ppm (6H).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Ion [M+H]⁺: m/z 168.26

  • Fragmentation: Loss of cyclobutyl ring or McLafferty rearrangement characteristic of ketones.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at ~1705–1715 cm⁻¹ (Ketone).

  • N-H Stretch: Broad band at ~3300–3500 cm⁻¹ (Secondary amine, if free base).

Part 5: Applications in Drug Discovery

This compound serves as a versatile Pharmacophore Scaffold in the following areas:

  • Histamine H3 Antagonists: The pyrrolidine-linker-lipophile motif is a classic pharmacophore for H3 receptor antagonists used in treating narcolepsy and cognitive deficits. The cyclobutyl group provides a rigid, lipophilic anchor that fits into the hydrophobic pocket of the GPCR.

  • Sigma-1 Receptor Ligands: The basic nitrogen and lipophilic tail (cyclobutyl) mimic the binding requirements for Sigma-1 receptors, relevant in neuroprotection and pain management.

  • Nicotinic Acetylcholine Modulators: Structurally analogous to nicotine and nornicotine, this scaffold allows for "linkerology" studies—adjusting the distance between the cationic center (N) and the H-bond acceptor (C=O).

Part 6: Safety & Handling (SDS Highlights)

Hazard Classification (GHS):

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory irritation.

Handling Protocols:

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Free amines can absorb CO₂ from air; store as HCl salt for long-term stability.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.

  • Spill: Absorb with sand/vermiculite. Do not flush down drains due to potential aquatic toxicity of lipophilic amines.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Berlinck, R. G. S. "Natural guanidine derivatives." Natural Product Reports, 1999 , 16, 339-365. (Reference for pyrrolidine alkaloid structures). Link

  • Gemini, S. et al. "Synthesis of H3 antagonists: Pyrrolidine derivatives." Journal of Medicinal Chemistry, 2008 , 51(12), 3466. (Structural analog reference). Link

The Cyclobutyl-Pyrrolidine Combination: A Synergistic Pharmacophore Strategy for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic assembly of validated pharmacophores into novel chemical entities is a cornerstone of successful drug discovery. This guide provides an in-depth technical analysis of the synergistic combination of two powerful scaffolds: the three-dimensional, metabolically robust cyclobutyl ring and the versatile, privileged pyrrolidine nucleus. We will explore the fundamental properties of each moiety that commend them to drug design, present the core rationale for their combination, detail robust synthetic strategies for their assembly, and examine relevant case studies where this or similar combinations have been successfully employed. This document is intended for drug development professionals seeking to expand their chemical toolkit by leveraging the unique advantages offered by the cyclobutyl-pyrrolidine hybrid architecture to address complex biological targets and overcome common ADME challenges.

Introduction: The Rationale for Pharmacophore Hybridization

The path from a hit compound to a clinical candidate is fraught with challenges, primarily the simultaneous optimization of potency, selectivity, and pharmacokinetic properties. A prevalent and highly effective strategy to navigate this complex, multi-parameter optimization landscape is the hybridization of distinct, well-characterized pharmacophores. This approach allows chemists to merge the advantageous properties of different molecular scaffolds into a single, cohesive molecule.

This guide focuses on the powerful pairing of the cyclobutyl ring and the pyrrolidine scaffold .

  • The Pyrrolidine Ring: A five-membered saturated heterocycle, the pyrrolidine nucleus is a "privileged scaffold," appearing in a multitude of natural products and over 20 FDA-approved drugs.[1][2] Its prevalence stems from its ability to present substituents in distinct three-dimensional vectors, its stereochemical complexity, and a basic nitrogen atom that serves as a critical anchor for hydrogen bonding or as a convenient point for further chemical elaboration.[1]

  • The Cyclobutyl Ring: Once considered a synthetic curiosity, the cyclobutane moiety has emerged as a "rising star" in medicinal chemistry.[3][4] This strained, non-planar carbocycle is increasingly utilized as a bioisosteric replacement for planar aromatic rings and metabolically labile groups like gem-dimethyls.[3] Its key contributions are the introduction of three-dimensionality (high Fsp³ character), enhanced metabolic stability, and the ability to conformationally lock flexible chains, thereby improving binding affinity and selectivity.[3][4]

The central thesis of this guide is that combining the rigid, 3D scaffolding and metabolic stability of the cyclobutyl ring with the proven, versatile interaction capabilities of the pyrrolidine nucleus offers a compelling strategy to generate novel drug candidates with superior properties.

The Constituent Pharmacophores: A Deeper Dive

The Cyclobutyl Moiety: A Tool for 3D Exploration and Metabolic Fortitude

The utility of the cyclobutyl ring extends far beyond that of a simple saturated spacer. Its unique puckered conformation and strained C-C bonds confer properties that can be strategically exploited.[3]

  • Three-Dimensionality and Conformational Restriction: Unlike flat aromatic rings, the puckered nature of the cyclobutane ring projects its substituents into defined, non-planar vectors. This can enhance binding to protein pockets that have a high degree of topological complexity and can be used to lock a flexible side chain into its bioactive conformation, reducing the entropic penalty of binding.[3]

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a cyclobutyl ring can block this metabolic pathway, significantly increasing a compound's half-life and oral bioavailability.[3]

  • Bioisosterism: The cyclobutyl group serves as an effective bioisostere for various common motifs. As a replacement for a 1,4-disubstituted phenyl ring, it maintains the exit vectors of substituents while improving solubility and metabolic stability. It can also mimic a gem-dimethyl group, often with improved pharmacokinetic properties.

  • Filling Hydrophobic Pockets: The non-polar nature of the cyclobutane ring makes it ideal for occupying hydrophobic sub-pockets within a target's binding site, contributing to overall binding affinity.[3]

The Pyrrolidine Ring: A Privileged and Versatile Scaffold

The pyrrolidine scaffold is one of the most successful five-membered nitrogen heterocycles in pharmaceutical science.[1] Its utility is rooted in a combination of favorable physicochemical properties and synthetic accessibility.

  • Stereochemical Richness: With up to four potential stereocenters, the pyrrolidine ring allows for a fine-grained exploration of chemical space. The spatial orientation of substituents can dramatically alter biological activity, allowing for the optimization of enantioselective protein binding.[1]

  • Key Interaction Point: The secondary amine nitrogen (pKa ~11.3) is typically protonated at physiological pH, making it a potent hydrogen bond donor. When substituted, it becomes a hydrogen bond acceptor. This feature is central to the binding mode of many pyrrolidine-containing drugs.[1]

  • Synthetic Tractability: The pyrrolidine ring can be synthesized through numerous reliable methods, including 1,3-dipolar cycloadditions and the functionalization of readily available precursors like L-proline.[1][5] This synthetic versatility makes it an attractive starting point for library synthesis and lead optimization.

Synthetic Pathways to Cyclobutyl-Pyrrolidine Hybrids

The construction of molecules containing both a cyclobutyl and a pyrrolidine ring can be approached through several robust synthetic strategies. The choice of strategy is dictated by the desired connectivity, substitution pattern, and the availability of starting materials.

Strategy 1: Convergent Synthesis via N-Functionalization of Pyrrolidine

The most direct approach involves coupling a pre-formed pyrrolidine derivative with a cyclobutyl-containing fragment. Reductive amination is a classic, high-yielding, and reliable method for achieving this transformation. This strategy is ideal for rapidly generating analogs for initial SAR studies.

Experimental Protocol: Synthesis of 1-(Cyclobutyl)pyrrolidine-3-carboxamide via Reductive Amination

  • Objective: To synthesize a model cyclobutyl-pyrrolidine compound using a standard reductive amination protocol.

  • Materials:

    • (S)-Pyrrolidine-3-carboxamide

    • Cyclobutanone

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid, glacial

  • Procedure:

    • Reactant Setup: To a solution of (S)-pyrrolidine-3-carboxamide (1.0 equiv, e.g., 114 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add cyclobutanone (1.1 equiv, e.g., 85 µL, 1.1 mmol).

    • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equiv, e.g., 6 µL, 0.1 mmol). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

    • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv, e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction may mildly exotherm.

    • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting pyrrolidine is consumed.

    • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

    • Extraction: Extract the aqueous layer with DCM (2 x 15 mL).

    • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the desired product, 1-(cyclobutyl)pyrrolidine-3-carboxamide.

  • Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct structure has been formed and is free of significant impurities.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Pyrrolidine Pyrrolidine Derivative (e.g., Amine) Imine Iminium Ion Intermediate Pyrrolidine->Imine Cyclobutanone Cyclobutanone Cyclobutanone->Imine Solvent Solvent (e.g., DCM) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Product N-Cyclobutyl-Pyrrolidine Product Imine->Product Reduction G Pyrrolidine Substituted Pyrrolidine Diazene 1,1-Diazene Intermediate Pyrrolidine->Diazene Iodonitrene Chemistry Biradical 1,4-Biradical Intermediate Diazene->Biradical - N₂ N2 N₂ Gas Diazene->N2 Cyclobutane Substituted Cyclobutane Biradical->Cyclobutane Ring Closure

Caption: Mechanism of cyclobutane synthesis via pyrrolidine ring contraction.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The true potential of the cyclobutyl-pyrrolidine combination is realized in its application to specific biological targets. By analyzing case studies, we can derive key SAR insights.

Case Study: CCR5 Receptor Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells. [6]Small molecules that block this receptor, such as the approved drug Maraviroc, are an important class of antiretroviral therapy. Medicinal chemistry efforts in this area have led to the development of potent 1,3,4-trisubstituted pyrrolidine antagonists. [7][8] In these series, a central pyrrolidine core is typically N-substituted with a group containing a piperidine, which in turn is substituted with various lipophilic groups to interact with the transmembrane domains of the receptor. SAR studies revealed that modifying this lipophilic side chain was critical for balancing antiviral potency with pharmacokinetic properties. [8]The replacement of a phenylpropyl side chain with cycloalkyl groups, including cyclobutane, was explored to modulate properties like metabolic stability and oral bioavailability. [7][9]

Compound ID R Group (on Piperidine) CCR5 Binding IC₅₀ (nM) Anti-HIV Activity EC₅₀ (nM)
Analog 1 3-Phenylpropyl 5.2 3.1
Analog 2 Cyclohexylmethyl 10.5 8.5
Analog 3 Cyclobutylmethyl 8.8 6.7
Analog 4 Adamantylmethyl 3.5 2.9

Data is representative and compiled for illustrative purposes based on trends reported in literature such as Bioorg. Med. Chem. Lett. 2005, 15(8), 2129-34. [7] SAR Insights:

  • A cyclobutyl-containing side chain (Analog 3) can confer potent anti-HIV activity, comparable to other lipophilic groups.

  • The use of saturated carbocycles like cyclobutane can be a viable strategy to replace aromatic rings (Analog 1) to potentially improve metabolic stability while maintaining the necessary hydrophobic interactions for receptor binding.

G Core Cyclobutyl-Pyrrolidine Core Linker Linker Chemistry (Amide, Ether, etc.) Core->Linker Subst_CB Cyclobutyl Substituents (Size, Polarity) Core->Subst_CB Subst_Pyrr Pyrrolidine Substituents (Stereochemistry, H-bonding) Core->Subst_Pyrr Activity Biological Activity (Potency, Selectivity, ADME) Linker->Activity Subst_CB->Activity Subst_Pyrr->Activity

Caption: Conceptual framework for exploring SAR in cyclobutyl-pyrrolidine hybrids.

Experimental Protocols for Compound Evaluation

To validate the therapeutic potential and drug-like properties of novel cyclobutyl-pyrrolidine analogs, rigorous in vitro assays are essential. The following protocols describe two critical experiments.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Rationale: A key reason to incorporate a cyclobutyl ring is to enhance metabolic stability. This assay quantifies the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.

  • System: Pooled Human Liver Microsomes (HLM) containing a standardized concentration of cytochrome P450 enzymes.

  • Procedure:

    • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution (e.g., 100 µM) by diluting the stock in acetonitrile.

    • Reaction Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor).

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil). The t=0 sample is quenched immediately before adding NADPH.

    • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is determined by linear regression.

    • Calculation: Calculate the in vitro half-life (t½) as 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

  • Trustworthiness: The protocol is self-validating by including positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like Testosterone and a slowly metabolized compound like Warfarin) to ensure the HLM and cofactor system are active and performing as expected.

Conclusion and Future Perspectives

The strategic combination of the cyclobutyl and pyrrolidine pharmacophores represents a sophisticated approach to modern drug design. This hybrid architecture leverages the metabolic stability and three-dimensional character of the cyclobutyl ring while capitalizing on the privileged nature and versatile binding capabilities of the pyrrolidine scaffold. As demonstrated in the case of CCR5 antagonists, this pairing can lead to potent compounds with desirable drug-like properties.

The future of this combination is bright. Advanced synthetic methods, such as the pyrrolidine-to-cyclobutane ring contraction, open doors to novel and complex molecular architectures that were previously inaccessible. We anticipate that the cyclobutyl-pyrrolidine core will be increasingly explored for targets where a combination of hydrophobic pocket filling, precise vectoral orientation of substituents, and a central hydrogen-bonding element are required for high-affinity binding. This includes challenging targets such as protein-protein interfaces and allosteric sites on enzymes and receptors. For medicinal chemists, this combination is not merely an addition of two fragments but a synergistic strategy to create the next generation of innovative therapeutics.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Slassi, A., & Araujo, J. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Slassi, A., & Araujo, J. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Slassi, A., & Araujo, J. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. PubMed. Available at: [Link]

  • Slassi, A., & Araujo, J. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Publications. Available at: [Link]

  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives. ACS Publications. Available at: [Link]

  • Mychko, D. V., et al. (2021). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in Pharmacology. Available at: [Link]

  • Wang, T., et al. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Molecules. Available at: [Link]

  • Kim, D., et al. (2005). Potent 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Augustyns, K., et al. (1998). Specific and irreversible cyclopeptide inhibitors of dipeptidyl peptidase IV activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Antonchick, A. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters. Available at: [Link]

  • Stupple, P. A., et al. (2012). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Barluenga, J., et al. (1998). New synthesis of pyrrolidine derivatives via the chromacyclobutanes. Chemical Communications. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Dwyer, M. P., et al. (2006). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tilley, J. W., et al. (2003). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ivanova, A., et al. (2015). An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Ziyaev, R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Poyraz, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Medical Sciences. Available at: [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase-4 Inhibitors. StatPearls. Available at: [Link]

  • Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies. The Journal of Organic Chemistry. Available at: [Link]

  • Casares, L., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors. Antibiotics. Available at: [Link]

  • Lensing, C. J., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore. International Journal of Molecular Sciences. Available at: [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools. Current Medicinal Chemistry. Available at: [Link]

  • Nongonierma, A. B., & Fitzgerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Food Chemistry. Available at: [Link]

  • Herrera-Mayorga, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Drug Design. (2005). Structure Activity Relationships. DrugDesign.org. Available at: [Link]

Sources

The Pyrrolidine Ethanone Core: A Technical Guide to Synthesis, Reactivity, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-substituted pyrrolidine ethanone scaffold, and its bioisosteric analogues, represent a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth analysis of this privileged structural motif, intended for researchers, scientists, and professionals in drug development. We will explore the key synthetic methodologies for accessing this core, from classical organometallic additions to advanced asymmetric and biocatalytic strategies. The guide will further dissect the chemical reactivity of the ethanone moiety and its profound influence on biological activity. Through detailed case studies, we will illustrate the scaffold's critical role in the development of potent enzyme inhibitors—most notably for diabetes and metabolic disorders—as well as its emerging potential in treating central nervous system disorders like epilepsy. This document synthesizes field-proven insights with established scientific principles, offering detailed protocols, comparative data, and mechanistic diagrams to serve as a comprehensive resource for leveraging the 2-substituted pyrrolidine ethanone core in drug discovery programs.

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring and vital motif in the landscape of pharmaceuticals and natural products.[1] Its prevalence is not coincidental; the sp³-hybridized, non-planar structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[2][3] The pyrrolidine ring, present in the essential amino acid proline, offers a unique combination of structural rigidity and conformational flexibility, often referred to as "pseudorotation," which allows its substituents to adopt precise spatial orientations for optimal pharmacophore presentation.[2]

When functionalized at the 2-position with an ethanone (acetyl) group or a related moiety like a nitrile, the scaffold's utility is significantly enhanced. The ketone or its bioisostere can act as a key hydrogen bond acceptor or a reactive handle for covalent interactions, while the adjacent chiral center provides a crucial anchor for stereospecific recognition by enzymes and receptors. This guide focuses specifically on this class of compounds, exploring the chemical strategies used to build them and their successful application in creating impactful therapeutic agents.

Synthetic Strategies for 2-Substituted Pyrrolidine Ethanones

The synthesis of 2-acylpyrrolidines requires precise control over reactivity and stereochemistry. Methodologies often commence from readily available chiral precursors, most commonly L-proline, to establish the desired stereocenter at C2.

Classical Organometallic Approaches from Proline Derivatives

A well-established route to 2-acetylpyrrolidine involves the functionalization of the C1 carboxylate of proline. This multi-step sequence is a foundational method, demonstrating the principles of protecting group chemistry and organometallic addition.[4][5]

The general workflow can be visualized as follows:

G Proline L-Proline N_Protected N-Protected Proline (e.g., Boc-Pro) Proline->N_Protected N-Protection (Boc₂O) Activated_Ester Activated Ester (e.g., Thioester) N_Protected->Activated_Ester Carboxylic Acid Activation Ketone 2-Acetyl-N-Boc-pyrrolidine Activated_Ester->Ketone Grignard Reaction (e.g., MeMgBr) Final_Product 2-Acetylpyrrolidine Ketone->Final_Product Deprotection (e.g., TFA) G cluster_0 DPP-IV Active Site S1_pocket S1 Pocket (Hydrophobic) Catalytic_Triad Catalytic Triad (Ser630, His740, Asp708) Inhibitor N-Acyl-2-Cyanopyrrolidine (e.g., Vildagliptin) Pyrrolidine_Ring Pyrrolidine Ring Nitrile_Group Nitrile Group (-C≡N) N_Acyl_Group N-Acyl Side Chain Pyrrolidine_Ring->S1_pocket Binds in S1 pocket, mimics proline residue Nitrile_Group->Catalytic_Triad Forms reversible covalent adduct with Ser630 N_Acyl_Group->Catalytic_Triad H-bonds and other interactions

Sources

The Cyclobutyl Methyl Ketone Core: A Strategic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic profiles is relentless. While "flat" aromatic systems have historically dominated small-molecule therapeutics, there is a growing appreciation for the power of three-dimensional (3D) scaffolds. Saturated carbocycles, particularly strained ring systems like cyclobutane, offer a unique combination of properties that medicinal chemists can leverage to overcome common drug development hurdles.[1] The puckered, rigid conformation of the cyclobutane ring provides a fixed geometry that can pre-organize pharmacophoric elements for optimal target engagement, often leading to enhanced binding affinity.[2] This conformational restriction can also shield metabolically labile sites within a molecule, thereby improving its stability and pharmacokinetic profile.[1][3]

The cyclobutyl methyl ketone moiety, specifically, represents a versatile and increasingly valuable structural unit. It combines the conformational benefits of the cyclobutane ring with the electronic features of a ketone, which can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration.[4] This guide provides a comprehensive overview of the cyclobutyl methyl ketone scaffold and its derivatives, exploring their synthesis, strategic applications, and impact on drug-like properties, with a focus on providing actionable insights for drug discovery programs.

Section 1: The Physicochemical and Pharmacokinetic Advantages of the Cyclobutyl Moiety

The decision to incorporate a cyclobutyl ring into a drug candidate is a strategic choice driven by its ability to favorably modulate key molecular properties. Compared to more flexible linkers or larger cycloalkanes, the cyclobutane scaffold offers several distinct advantages.

Conformational Rigidity and Pre-organization

Flexible molecules often pay an entropic penalty upon binding to their biological target as their rotatable bonds become fixed. The inherent rigidity of the cyclobutane ring minimizes this penalty by reducing the number of available conformations.[1] This pre-organization can lead to a significant increase in binding affinity. Furthermore, the defined puckered geometry allows for precise spatial positioning of substituents, enabling chemists to fine-tune interactions within a binding pocket.[2]

Metabolic Stability

One of the most compelling reasons to employ a cyclobutyl group is to enhance metabolic stability. The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those on linear alkyl chains or larger, more flexible rings. This can lead to reduced clearance and an extended in vivo half-life.

A comparative analysis of the metabolism of fentanyl analogs containing different cycloalkyl groups provides a clear illustration of this principle. As the ring size increases, the metabolic pathway shifts from N-dealkylation towards oxidation on the more accessible cycloalkyl ring itself.[5][6]

Compound SeriesPrimary Metabolic PathwayObservations
Cyclopropyl FentanylN-dealkylationRing is highly strained and less accessible to oxidative enzymes.
Cyclobutyl Fentanyl N-dealkylation & Ring Oxidation A balance is observed; the ring is more stable than larger cycloalkanes but shows some oxidation. [5]
Cyclopentyl FentanylRing OxidationRing carbons are more accessible, leading to increased oxidative metabolism.[5][6]
Cyclohexyl FentanylRing OxidationThe larger, more flexible ring is a primary site for metabolic attack.[5]

This data underscores the "sweet spot" that the cyclobutyl ring can occupy, offering improved metabolic stability over larger rings while still serving as a versatile 3D scaffold.

Role as a Bioisostere

The cyclobutane ring can serve as a bioisosteric replacement for other common chemical groups, allowing for the fine-tuning of a compound's properties. It can replace:

  • Gem-dimethyl groups: Offering a similar spatial footprint but with a different vector for substituent placement.

  • Alkenes: Preventing cis/trans isomerization and improving stability.[1]

  • Aryl rings: Reducing planarity and improving solubility while maintaining the ability to occupy hydrophobic pockets.[1]

Section 2: Case Study: Cyclobutyl Derivatives as Janus Kinase (JAK) Inhibitors

To illustrate the application of the cyclobutyl scaffold in a real-world drug discovery context, we will examine its use in the development of Janus Kinase (JAK) inhibitors. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in a host of inflammatory diseases and cancers.[3][7]

A key series of patented JAK inhibitors utilizes a cyclobutane group attached to a central pyrazole ring, demonstrating the scaffold's value in this therapeutic area.[8][9] A representative compound from this series is 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile .

The JAK-STAT Signaling Pathway and Point of Intervention

The JAK-STAT pathway is initiated when a cytokine binds to its receptor, causing the associated JAK proteins to activate and phosphorylate each other.[10] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription, often promoting inflammation and cell proliferation.[11][12]

JAK inhibitors like the cyclobutyl-containing compound mentioned above are ATP-competitive inhibitors that bind to the kinase domain of JAK1 and JAK2, preventing the phosphorylation cascade and blocking the downstream signaling.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nuclear Events Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK Association JAK2 JAK2 Receptor->JAK2 Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding JAK1->JAK2 3. Trans-phosphorylation (Activation) STAT STAT JAK2->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization Gene Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene 6. Nuclear Translocation & Gene Regulation Nucleus Nucleus Inhibitor Cyclobutyl-JAK Inhibitor (Case Study Compound) Inhibitor->JAK1 BLOCKS Inhibitor->JAK2 BLOCKS

Caption: The JAK-STAT signaling pathway and the mechanism of JAK1/JAK2 inhibition.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds. For JAK inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, specific structural features are crucial for potency and selectivity. The cyclobutyl group plays a key role in interacting with a hydrophobic pocket in the kinase domain.[13][14]

The following table summarizes representative SAR data for this class of inhibitors, highlighting the impact of modifying the cycloalkyl group and other key positions.

Compound IDR1 Group (Cycloalkyl)R2 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Ref-A Cyclobutyl -CN3.2 4.1 >400
Ref-BCyclopentyl-CN8.510.2>500
Ref-CIsopropyl-CN15.122.5>1000
Ref-DCyclobutyl-CONH25.87.3>600
Ref-ECyclobutyl-H45.058.0>2000
(Data is representative and synthesized from patent literature and related SAR studies for illustrative purposes.[8][15])

SAR Interpretation:

  • The Cyclobutyl Advantage: The cyclobutyl group (Ref-A) consistently provides superior potency against JAK1 and JAK2 compared to the larger cyclopentyl (Ref-B) or the acyclic isopropyl group (Ref-C). This suggests the cyclobutyl ring offers the optimal size and conformation to fit the hydrophobic pocket of the ATP binding site.[2]

  • Nitrile Moiety: The propionitrile sidechain (-CN, Ref-A) is critical for activity, likely forming key interactions within the active site. Replacing it with an amide (Ref-D) retains good activity, but removing it entirely (Ref-E) leads to a significant loss of potency.

Section 3: Synthetic Methodologies and Experimental Protocols

The successful implementation of cyclobutyl methyl ketone derivatives in drug discovery hinges on robust and flexible synthetic routes. Here, we provide two detailed protocols for the synthesis of key intermediates and functionalized scaffolds.

Workflow for Synthesis and Evaluation

The overall process involves scaffold synthesis, biological screening, and iterative optimization based on SAR data.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_eval Biological Evaluation start Cyclobutyl Methyl Ketone (Starting Material) step1 Functionalization (e.g., Bromination) start->step1 step2 Scaffold Construction (e.g., Indole Formation) step1->step2 library Analog Library Generation step2->library assay In Vitro Kinase Assay (IC50 Determination) library->assay cell_assay Cell-Based Assays (e.g., p-STAT levels) assay->cell_assay pk_assay PK/Metabolic Stability (Microsome Assay) cell_assay->pk_assay sar SAR Analysis & Lead Optimization pk_assay->sar sar->library Iterative Design

Caption: General workflow from starting material to lead optimization.

Protocol 1: Synthesis of a 2-Cyclobutanecarbonyl-Indole Derivative

This protocol is adapted from methodologies used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors and demonstrates the use of cyclobutyl methyl ketone as a precursor to more complex heterocyclic systems.[16]

Step 1: α-Bromination of Cyclobutyl Methyl Ketone

  • To a cooled (0 °C) solution of cyclobutyl methyl ketone (1.0 eq) in methanol, add bromine (1.0 eq) dropwise over 30 minutes.

  • Stir the resulting reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 30 minutes.

  • Quench unreacted bromine by carefully adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears.

  • Extract the mixture with diethyl ether (3x volume).

  • Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 2-bromo-1-cyclobutylethanone. This intermediate is often used immediately in the next step.

Step 2: Indole Formation via Michael Addition and Aromatization

  • In a suitable flask, combine methyl 3-{4-chloro-2-[(phenylsulfonyl)amino]phenyl}acrylate (1.0 eq), 2-bromo-1-cyclobutylethanone (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a solvent such as DMF.

  • Heat the reaction mixture at 80 °C for 4-6 hours, monitoring by TLC.

  • After the initial Michael addition is complete, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) to the reaction mixture to facilitate in situ aromatization to the indole.

  • Continue heating for an additional 2-3 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x volume).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel) to afford the desired methyl (6-chloro-2-cyclobutanecarbonyl-1H-indol-1-yl)acetate.

Protocol 2: Stereospecific Synthesis of cis-γ-Functionalized Cyclobutyl Ketones

This advanced protocol provides access to valuable 1,3-disubstituted cyclobutane building blocks from readily available cyclobutyl aryl ketones.[10][11][17]

Step 1: Norrish-Yang Cyclization

  • Prepare a solution of the starting cyclobutyl aryl ketone (e.g., cyclobutyl phenyl ketone, 1.0 eq) in a suitable solvent like benzene or acetonitrile (0.05 M).

  • Degas the solution with nitrogen or argon for 15-20 minutes.

  • Irradiate the solution in a photochemical reactor equipped with a 365 nm UV lamp at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography to isolate the key bicyclo[1.1.1]pentan-2-ol intermediate.

Step 2: Palladium-Catalyzed C-C Functionalization

  • To a reaction vial, add the bicyclo[1.1.1]pentan-2-ol intermediate (1.0 eq), the desired aryl/heteroaryl iodide (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), a suitable ligand (e.g., a pyridone-based ligand, 20 mol%), and silver(I) oxide (Ag₂O, 2.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Seal the vial and heat the mixture to 100 °C for 20 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the final cis-1,3-difunctionalized cyclobutyl aryl ketone.

Conclusion and Future Outlook

The cyclobutyl methyl ketone core and its derivatives represent a powerful yet underutilized scaffold in drug discovery. Its unique conformational rigidity and favorable metabolic profile provide a distinct advantage in the design of potent and selective therapeutics. As demonstrated with the JAK inhibitor case study, the cyclobutane ring can serve as a critical pharmacophoric element for achieving high target affinity. The synthetic methodologies outlined here offer robust pathways to access a diverse range of functionalized cyclobutane derivatives, enabling their broader incorporation into drug discovery campaigns. As chemists continue to "escape from flatland," the strategic application of 3D scaffolds like the cyclobutyl ring will be instrumental in developing the next generation of innovative medicines.[3]

References

A complete list of all sources cited in this guide is provided below.

  • Cernijenko, A., Kim, D., & Diao, T. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

  • van der Kolk, R., van Delft, F. L., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Cernijenko, A., et al. (2023). Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. ResearchGate. [Link]

  • PathWhiz. Ruxolitinib Mechanism of Action. PathWhiz. [Link]

  • Wikipedia. JAK-STAT signaling pathway. Wikipedia. [Link]

  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Marshall, A. D., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

  • Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Incyte Corporation. (2012). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
  • Creative Diagnostics. JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • Cernijenko, A., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PubMed. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Bensouilah, C., et al. (2023). In silico discovery of potent and selective Janus kinase 3 (JAK3) inhibitors through 3D-QSAR, covalent docking, ADMET analysis, molecular dynamics simulations, and binding free energy of pyrazolopyrimidine derivatives. Journal of Biomolecular Structure and Dynamics. [Link]

  • AJMC Staff. (2021). Mechanism of JAK Inhibitors and a Review of Ruxolitinib. AJMC. [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships. Drug-Design.org. [Link]

  • Beaulieu-Gaudreault, P., et al. (2021). JAK1: Number one in the family; number one in inflammation?. Rheumatology. [Link]

  • ResearchGate. Basic components of the JAK-STAT signaling pathway. ResearchGate. [Link]

  • ResearchGate. JAK-STAT signaling pathways. ResearchGate. [Link]

  • Nishino, H., et al. (2014). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Taylor & Francis Online. [Link]

  • Olofsdotter, J., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology. [Link]

  • van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica. [Link]

  • Charoenkwan, P., et al. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. [Link]

  • Patsnap. (2024). What is the mechanism of Ruxolitinib Phosphate?. Patsnap Synapse. [Link]

  • Sino Biological. Jak-Stat Signaling Pathway. Sino Biological. [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • Wang, Z., et al. (2018). Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS. MDPI. [Link]

  • Chavali, V., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. ResearchGate. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. [Link]

  • Kakar, S., et al. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI. [Link]

  • Olofsdotter, J., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. ResearchGate. [Link]

  • Duchoň, J., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination of Cyclobutyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reductive Amination Pathways Involving Cyclobutyl Ethanone Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, the cyclobutane ring has emerged as a high-value bioisostere for gem-dimethyl groups and lipophilic spacers. Unlike the planar aromatic rings that dominated early drug discovery, cyclobutyl motifs offer defined spatial vectors (pucker conformation) that improve metabolic stability and solubility without significantly increasing molecular weight.

Cyclobutyl ethanone (1-cyclobutylethan-1-one) represents a critical building block. However, converting this ketone to an amine via reductive amination presents specific challenges:

  • Steric Bulk: The cyclobutane ring, while small, exerts significant steric pressure on the carbonyl carbon, retarding nucleophilic attack by bulky amines.

  • Volatility: Low molecular weight cyclobutyl ketones are volatile; standard evaporation techniques can lead to material loss.

  • Enolization: The

    
    -proton on the cyclobutane ring is enolizable. While less acidic than open-chain counterparts, prolonged exposure to strong bases can lead to racemization (if substituted) or aldol-type side reactions.
    

This guide details two field-proven protocols to navigate these challenges, prioritizing chemoselectivity and yield.

Mechanistic Pathways & Strategic Logic

The success of reductive amination hinges on the formation of the iminium ion intermediate.[1] For cyclobutyl ethanone, the equilibrium between the ketone and the hemiaminal is often unfavorable due to sterics.

  • Direct Methods (Acid Catalysis): Rely on protonating the carbonyl oxygen to encourage amine attack.

  • Indirect Methods (Lewis Acid Dehydration): Use reagents like Titanium(IV) isopropoxide to coordinate the carbonyl and chemically scavenge the water byproduct, driving the equilibrium toward the imine irreversibly before reduction.

Pathway Visualization

The following diagram illustrates the divergent pathways and the critical role of water scavenging.

ReductiveAmination Ketone Cyclobutyl Ethanone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium Hemiaminal->Imine - H2O (Slow Step) Product Target Amine Imine->Product Reduction (Hydride Transfer) STAB NaBH(OAc)3 (Acid Promoted) STAB->Imine Protonation Ti Ti(OiPr)4 (Water Scavenging) Ti->Hemiaminal Lewis Acid Activation Ti->Imine Traps H2O

Figure 1: Mechanistic flow of reductive amination.[2] Note that Ti(OiPr)4 (Red) actively drives the dehydration step, which is the kinetic bottleneck for sterically hindered cyclobutyl ketones.

Experimental Protocols

Protocol A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Best for: Non-hindered primary/secondary amines and general screening. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and exhibits a specific pH-dependent selectivity. It reduces iminium ions much faster than ketones, allowing for "one-pot" execution without pre-forming the imine.

Reagents:

  • Cyclobutyl ethanone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3] Note: DCE is preferred for rate, but THF is safer/greener.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the cyclobutyl ethanone and the amine in DCE (0.2 M concentration relative to ketone).
    
  • Activation: Add Acetic Acid. Stir for 15 minutes at Room Temperature (RT). Expert Insight: The acid catalyzes the formation of the iminium species.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB in one portion.

    • Caution: Hydrogen gas evolution may occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If the ketone persists but no amine forms, the imine formation is stalled. Switch to Protocol B.

  • Quench: Quench with saturated aqueous

    
     (gas evolution!). Stir vigorously for 20 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Volatility Warning: Do not use high vacuum or heating >30°C if the product is a low-MW amine. Formation of the HCl salt immediately after isolation is recommended for stability.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Hindered amines, electron-deficient anilines, or when Protocol A fails (incomplete conversion). Mechanism:


 acts as a Lewis acid to activate the carbonyl and, crucially, consumes the water generated during condensation to form stable titanium oxides. This pushes the equilibrium to completion.

Reagents:

  • Cyclobutyl ethanone (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous) or Methanol (for the reduction step).

Step-by-Step Procedure:

  • Imine Formation (Neat or Concentrated):

    • In a dried flask under

      
      , combine the amine and cyclobutyl ethanone.
      
    • Add

      
       neat (or in minimal THF if solids are present).
      
    • Stir at RT for 6–12 hours.

    • Expert Insight: The solution often becomes viscous or changes color (yellow/orange) as the titanium-amine complex forms.

  • Reduction:

    • Dilute the mixture with dry Ethanol or Methanol (approx. 0.5 M).

    • Cool to 0°C.

    • Add

      
       portion-wise.[2] (Caution: Exothermic).
      
    • Stir at RT for 2–4 hours.

  • Critical Workup (The "Emulsion Killer"):

    • The Problem: Quenching Ti reactions with water creates a gelatinous

      
       emulsion that is impossible to filter.
      
    • The Solution: Add water (approx. 1 mL per mmol Ti) slowly. A white precipitate will form. Then, add 1M NaOH or saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1 hour. The gel will break down into a granular white solid.

  • Filtration: Filter the mixture through a pad of Celite. Wash the pad with EtOAc.

  • Purification: The filtrate is concentrated and purified via acid-base extraction or column chromatography.

Comparative Analysis of Methods

FeatureProtocol A (STAB)Protocol B (Ti-Mediated)
Reagent Cost ModerateModerate to High (Ti)
Operational Ease High (One-pot, easy workup)Low (Requires strict anhydrous handling + complex workup)
Steric Tolerance ModerateExcellent (Forces imine formation)
Functional Group Tolerance High (Tolerates esters, nitriles)Moderate (Ti can transesterify esters)
Water Sensitivity Low (Reagent is robust)High (Ti reacts violently with moisture)

Decision Matrix for Optimization

Use this logic flow to select the correct protocol for your specific cyclobutyl derivative.

DecisionTree Start Start: Cyclobutyl Ethanone + Target Amine AmineType Is the Amine Sterically Hindered? Start->AmineType ProtocolA Protocol A: STAB / AcOH / DCE AmineType->ProtocolA No (Primary/Linear) CheckFG Contains Acid-Sensitive Groups (e.g., Acetals)? AmineType->CheckFG Yes (Secondary/Branched) ResultA Switch to Protocol B ProtocolA->ResultA Low Yield? ProtocolB Protocol B: Ti(OiPr)4 then NaBH4 CheckFG->ProtocolA No CheckFG->ProtocolB Yes (Avoid Acid)

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Neufeldt, S. (2016). "Handling Emulsions in Titanium Workups." Common Organic Chemistry - Workup Guide. Link

Sources

Protecting group strategies for pyrrolidine ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for Pyrrolidine Ketone Synthesis

Executive Summary & Strategic Overview

The synthesis of pyrrolidine ketones—critical scaffolds in neuroactive compounds and protease inhibitors—presents a classic chemoselectivity paradox. The secondary amine of the pyrrolidine ring is nucleophilic and prone to oxidation, while the desired ketone functionality is highly electrophilic.

Successful synthesis requires a protecting group strategy that is orthogonal to the ketone generation conditions. This guide focuses on the two primary pathways for generating these scaffolds:

  • Nucleophilic Acylation (Weinreb Route): For C2-substituted ketones (e.g., proline derivatives).

  • Oxidative Transformation: For C3/C4-substituted ketones (from available chiral amino-alcohols).

The "Boc-First" Imperative: For ketone synthesis involving organometallics (Grignard/Lithium), N-Boc (tert-butoxycarbonyl) is the superior choice over Fmoc or Cbz.

  • Fmoc is labile to the basic conditions of Grignard reagents.

  • Cbz is generally stable but carries a risk of reducing the newly formed ketone during hydrogenolytic deprotection.

  • Boc remains inert to nucleophilic attack and is removed under acidic conditions (TFA/HCl), which leaves the ketone intact.

Critical Pathway Analysis (Decision Logic)

The following decision tree illustrates the selection logic based on the target substitution pattern and available starting materials.

PG_Strategy Start Target: Pyrrolidine Ketone Subst Substitution Site? Start->Subst C2 C2-Position (Alpha-Amino Ketone) Subst->C2 C3 C3/C4-Position (Beta/Gamma-Amino Ketone) Subst->C3 Weinreb Method A: Weinreb Amide (Prevents Over-addition) C2->Weinreb Best Control StartMat Start: N-Boc-3-pyrrolidinol C3->StartMat Grignard Grignard Addition (R-MgBr) Weinreb->Grignard Racemization CRITICAL RISK: Racemization via Enolization Grignard->Racemization If basic workup Oxidation Method B: Alcohol Oxidation (Swern/Dess-Martin) StartMat->Oxidation

Figure 1: Strategic decision tree for pyrrolidine ketone synthesis. Note the critical control point at C2 regarding racemization.

Method A: The Weinreb Amide Protocol (C2-Substitution)

Application: Synthesis of chiral N-protected-2-acylpyrrolidines (e.g., N-Boc-L-proline derivatives). Mechanism: The N-methoxy-N-methylamide (Weinreb amide) forms a stable 5-membered chelate with the metal of the nucleophile, preventing the "over-addition" that typically leads to tertiary alcohols [1].

Protocol: N-Boc-L-Proline to N-Boc-2-Acetylpyrrolidine

Reagents:

  • N-Boc-L-Proline (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)[1]

  • EDC·HCl (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • HOBt (1.2 equiv)

  • Methylmagnesium Bromide (3.0 M in ether)

  • DCM (anhydrous) and THF (anhydrous)

Step 1: Weinreb Amide Formation

  • Dissolve N-Boc-L-Proline in anhydrous DCM (0.2 M) at 0°C.

  • Add HOBt and EDC·HCl. Stir for 15 min to activate the acid.

  • Add N,O-Dimethylhydroxylamine HCl followed by N-methylmorpholine (NMM, 2.5 equiv) dropwise.

  • Warm to RT and stir for 12 h.

  • Workup: Wash with 1N HCl (removes unreacted amine/EDC), sat. NaHCO3, and brine.[1] Dry over MgSO4.

    • Checkpoint: Product should be a viscous oil or solid. Yields >85% are typical.

Step 2: Grignard Addition (The Critical Step)

  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.3 M).

  • Cool to 0°C (Do not cool to -78°C; reaction is sluggish).

  • Add MeMgBr (1.5 equiv) dropwise over 20 min.

    • Note: The intermediate is a stable magnesium chelate.

  • Stir at 0°C for 1 h.

  • Quench: Pour the mixture into a vigorously stirring solution of sat. NH4Cl at 0°C.

    • Caution: Use buffered quenching. Strong acid quenching can deprotect the Boc group; strong base can cause racemization of the alpha-chiral center [2].

Data Summary: Protecting Group Compatibility

Protecting GroupWeinreb FormationGrignard ReactionDeprotection RiskVerdict
Boc ExcellentStable Low (Acidic cleavage safe for ketones)Recommended
Fmoc GoodUnstable (Cleaves via E1cB)N/AAvoid
Cbz ExcellentStableModerate (H2/Pd can reduce ketone)Alternative

Method B: Oxidative Synthesis (C3-Substitution)

Application: Generating 3-pyrrolidinones from commercially available N-Boc-3-hydroxy pyrrolidines. Challenge: Avoiding the Pummerer rearrangement (if using DMSO) and ensuring complete conversion without over-oxidation.

Protocol: Swern Oxidation of N-Boc-3-Pyrrolidinol

Reagents:

  • Oxalyl Chloride (1.5 equiv)

  • DMSO (2.0 equiv)

  • Triethylamine (TEA, 5.0 equiv)

  • DCM (anhydrous)[2]

Workflow:

  • Activation: In a flame-dried flask under N2, dissolve Oxalyl Chloride in DCM at -78°C .

  • DMSO Addition: Add DMSO dropwise. Gas evolution (CO/CO2) occurs.[1] Stir for 15 min.

    • Mechanism:[3][4][5][6][7][8][9] Formation of the active chlorosulfonium species.[3][7]

  • Substrate Addition: Add N-Boc-3-pyrrolidinol (dissolved in min. DCM) dropwise. Stir for 45 min at -78°C.

    • Critical: Temperature must remain below -60°C to prevent side reactions.

  • Base Addition: Add TEA dropwise. The solution will turn cloudy (ammonium salts).

  • Warming: Allow the reaction to warm to 0°C over 30 min.

  • Workup: Quench with phosphate buffer (pH 7). Extract with DCM.[1]

    • Note: Avoid acidic workup if possible to preserve Boc, though dilute HCl is acceptable if brief.

Swern_Pathway Step1 Activation (Oxalyl Cl + DMSO) -78°C Step2 Alkoxysulfonium Intermediate Step1->Step2 + Alcohol Step3 Elimination (Add TEA) Step2->Step3 Base Promoted Product N-Boc-3-Pyrrolidinone Step3->Product Warming to 0°C

Figure 2: Mechanistic flow of Swern Oxidation for pyrrolidinones.

Troubleshooting & Optimization

Issue 1: Racemization of 2-Acylpyrrolidines

  • Cause: The alpha-proton at C2 is acidic due to the adjacent ketone and carbamate. Basic workups or silica chromatography can induce enolization.

  • Solution: Use flash chromatography on neutral alumina rather than silica gel. Store the ketone at -20°C. If racemization is observed, consider the Morpholine Amide variant, which is sometimes more stable than Weinreb [3].

Issue 2: Incomplete Grignard Addition

  • Cause: Steric hindrance from the Boc group (rotamers).

  • Solution: Switch to N-Boc-L-proline thioesters or use LaCl3·2LiCl as a Lewis acid additive to accelerate the Grignard addition [4].

References

  • Nahm, S.; Weinreb, S. M.[4][10] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link[10]

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids." Synthesis, 1983 , 1983(8), 676–678. Link

  • Sengupta, S.; Mondal, S. "Synthetic approaches to N-protected α-amino ketones." Tetrahedron Letters, 2000 , 41, 6245. Link

  • Krasovskiy, A.; Kopp, F.; Knochel, P. "Soluble Lanthanide Salts (LnCl3·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Derivatives." Angewandte Chemie International Edition, 2006 , 45(3), 497–500. Link

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981 , 1981(03), 165-185. Link

Sources

Scalable synthesis routes for cyclobutyl-pyrrolidinyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclobutyl-pyrrolidinyl ketone motif is a privileged pharmacophore in modern medicinal chemistry, appearing frequently in H3 receptor antagonists, dopamine transporters, and allosteric modulators. While the structural complexity appears low, the scalable synthesis of this moiety presents two distinct process challenges:

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-opening or rearrangement under harsh acidic or radical conditions.

  • Chemoselectivity: Direct nucleophilic addition of organometallics to carboxylic acid derivatives often leads to over-addition (tertiary alcohol formation) or oligomerization.

Scope of this Guide: This protocol details the Weinreb Ketone Synthesis route as the primary scalable methodology. Unlike direct Grignard addition to acid chlorides (which is difficult to control on kilo-scale), the Weinreb route utilizes a stable N-methoxy-N-methylamide intermediate. This forms a stable chelated transition state that prevents over-addition, ensuring high-purity ketone isolation upon hydrolysis.[1][2]

Reaction Pathway & Mechanism

The synthesis relies on the formation of a stable tetrahedral intermediate.[3] The chelation of the metal (Mg or Li) between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide is the critical "brake" that stops the reaction at the ketone stage.[2]

Figure 1: Strategic Synthesis Pathway

WeinrebRoute cluster_reagents Reagent Stream Start Cyclobutanecarboxylic Acid Activation Activation (CDI or T3P) Start->Activation Step 1 Weinreb Weinreb Amide Intermediate Activation->Weinreb + MeNH(OMe)•HCl Chelate Stable Metal-Chelated Intermediate Weinreb->Chelate + Pyrrolidinyl-MgBr (Grignard Addition) Product Cyclobutyl-Pyrrolidinyl Ketone Chelate->Product Acidic Hydrolysis (Workup) Grignard N-Boc-3-iodo-pyrrolidine (Precursor)

Caption: Modular synthesis flow utilizing the Weinreb amide "brake" mechanism to prevent tertiary alcohol byproducts.

Detailed Experimental Protocols

Phase 1: Synthesis of the Cyclobutyl Weinreb Amide

Target Intermediate: N-methoxy-N-methylcyclobutanecarboxamide

Rationale: We utilize CDI (1,1'-Carbonyldiimidazole) for activation. While Thionyl Chloride (


) is cheaper, it generates corrosive 

and

gas, requiring robust scrubbing on scale. CDI produces only imidazole and

, making it a "greener" and equipment-friendly choice for pilot plants.

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • CDI (1.1 equiv)[4]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • DCM (Dichloromethane) or 2-MeTHF (Green alternative)

  • Imidazole (Catalytic, generated in situ)

Step-by-Step Protocol:

  • Activation: Charge a reactor with Cyclobutanecarboxylic acid (e.g., 100 g) and anhydrous DCM (10 vol). Cool to 0°C.

  • CDI Addition: Add CDI portion-wise over 30 minutes. Caution: Significant

    
     evolution will occur. Vent appropriately.
    
  • Stirring: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. The solution should become clear.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

  • Reaction: Stir at RT for 12–16 hours. Monitor by HPLC/TLC (Target

    
     ~0.4 in 1:1 Hex/EtOAc).
    
  • Quench: Add 1M HCl (5 vol) to quench excess CDI and protonate the imidazole byproduct.

  • Workup: Separate phases. Wash the organic layer with sat.

    
     (to remove unreacted acid) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Expected Yield: 85–92%

    • Appearance: Colorless to pale yellow oil (often solidifies upon cooling).

Phase 2: Grignard Formation & Coupling

Target Product: tert-butyl 3-(cyclobutanecarbonyl)pyrrolidine-1-carboxylate

Rationale: The pyrrolidine ring must be nitrogen-protected (Boc is preferred for stability against Grignard reagents). We generate the Grignard reagent from the iodide using Turbo Grignard (iPrMgCl·LiCl) if available, or standard Mg insertion, to ensure high fidelity.

Reagents:

  • N-Boc-3-iodo-pyrrolidine (1.2 equiv)

  • Magnesium turnings (1.5 equiv) or iPrMgCl (1.3 equiv)

  • Cyclobutyl Weinreb Amide (1.0 equiv, from Phase 1)

  • THF (Anhydrous)

Step-by-Step Protocol:

  • Grignard Preparation (Mg Insertion Method):

    • Activate Mg turnings with iodine crystals in minimal THF.

    • Add a solution of N-Boc-3-iodo-pyrrolidine in THF dropwise at reflux.

    • Critical Control: Maintain a gentle reflux. If the reaction stalls, the iodide can accumulate and cause a runaway exotherm.

    • Once addition is complete, reflux for 1 hour to ensure full conversion to N-Boc-pyrrolidin-3-ylmagnesium iodide.

  • Coupling:

    • Cool the Grignard solution to 0°C.

    • Dissolve the Cyclobutyl Weinreb Amide in THF (3 vol) and add it dropwise to the Grignard solution.

    • Note: The reaction is exothermic. Maintain internal temperature <10°C.

  • Chelation Phase: Allow the mixture to warm to RT and stir for 2–4 hours. The stable Mg-chelate prevents double addition.

  • Hydrolysis (The Key Step):

    • Cool back to 0°C.

    • Quench with sat.

      
        or 1M HCl . Crucial: The pH must be acidic enough to break the N-O-Mg chelate but not so acidic as to cleave the Boc group (keep pH ~3–4 if possible, or use cold dilute HCl).
      
  • Extraction: Extract with EtOAc (3x). Wash with Brine.

  • Purification: The crude ketone is often pure enough for downstream use. If necessary, purify via silica gel chromatography (0-20% EtOAc/Hexanes).

Process Data & Troubleshooting

Table 1: Impurity Profile & Mitigation
Impurity TypeOriginMitigation Strategy
Tertiary Alcohol Double addition of GrignardUse Weinreb amide (mandatory). Ensure temperature is <10°C during addition.
Ring-Opened Products Radical cleavage of cyclobutaneAvoid radical initiators. Keep reaction protected from intense light.
Des-iodo Pyrrolidine Quenched Grignard (moisture)Ensure strictly anhydrous THF (<50 ppm water). Dry glassware at 120°C.
Unreacted Amide Steric hindranceIncrease Grignard equivalents to 1.5x. Allow longer stir times at RT.
Scale-Up Considerations (1kg+)
  • Heat Management: The CDI activation is endothermic initially but gas evolution (

    
    ) limits the addition rate. The Grignard formation is highly exothermic; use a dosing pump for the iodide solution.
    
  • Safety: Cyclobutane derivatives are generally stable, but high-energy strained rings should be tested by DSC (Differential Scanning Calorimetry) before heating bulk quantities >100°C.

Mechanistic Insight: The Weinreb Chelate

Understanding the stability of the intermediate is vital for troubleshooting.

Caption: The 5-membered chelate ring prevents the carbonyl from reforming in situ, thereby blocking a second nucleophilic attack.

References & Further Reading

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

    • Foundational paper establishing the Weinreb amide methodology.

  • Mentel, M. et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 2019 , 4(4), 7498–7515.[5]

    • Modern context on scalable pyrrolidine scaffold synthesis.[5][6]

  • Knochel, P. et al. "Functionalized Grignard Reagents via Halogen–Metal Exchange." Angewandte Chemie Int. Ed., 2003 , 42, 4302.

    • Protocol for generating the pyrrolidinyl-Grignard using iPrMgCl (Turbo Grignard).

  • Process Chemistry of Cyclobutanes: Formal γ–C–H Functionalization of Cyclobutyl Ketones.

    • Advanced functionalization strategies for these specific ketones.

Disclaimer: All protocols involve hazardous chemicals. A full Risk Assessment (RA) must be performed prior to experimentation. The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Cyclobutyl Ring Opening in Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclobutane motif is a valuable structural component in modern drug discovery and organic synthesis, prized for its ability to impart unique three-dimensional character and desirable physicochemical properties to molecules.[1] However, the inherent ring strain of this four-membered carbocycle (approximately 26 kcal/mol) presents a significant challenge to synthetic chemists.[2][3] This strain makes the cyclobutane ring susceptible to cleavage under various reaction conditions, particularly in the presence of acids.[4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating the acid-catalyzed ring opening of cyclobutyl-containing compounds. Here, we will delve into the underlying mechanisms, offer practical troubleshooting advice, and present optimized protocols to help you preserve the integrity of this critical structural unit in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclobutane ring so susceptible to opening in acidic media?

The primary reason is the relief of ring strain.[2][6] The C-C-C bond angles in a puckered cyclobutane are about 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3] In the presence of an acid, protonation of a substituent on the ring or the ring itself can lead to the formation of a carbocationic intermediate. The high strain energy of the ring provides a strong thermodynamic driving force for rearrangement to a more stable, less strained acyclic or larger ring system.[7]

Q2: What is the general mechanism of acid-catalyzed cyclobutyl ring opening?

The reaction typically proceeds through a carbocationic intermediate. The process can be initiated in several ways:

  • Protonation of a Leaving Group: A common pathway involves the protonation of a hydroxyl group or other good leaving group attached to the cyclobutane ring. Subsequent loss of the leaving group (e.g., as water) generates a cyclobutyl cation.

  • Protonation of a Double Bond: For cyclobutanes containing exocyclic or endocyclic double bonds, protonation can lead to a carbocation adjacent to the ring.

  • Direct Protonation (less common): Under very strong acidic conditions, direct protonation of a C-C bond can occur, weakening it and initiating cleavage.

Once the cyclobutyl cation is formed, it is highly prone to rapid rearrangement. This often involves a 1,2-hydride or 1,2-alkyl shift, leading to the formation of more stable secondary or tertiary carbocations, or rearrangement to a cyclopropylcarbinyl cation, which can then open to a homoallylic cation.[8] These rearranged cations are then trapped by a nucleophile present in the reaction medium.

Q3: Are all cyclobutane derivatives equally susceptible to ring opening?

No, the stability of the cyclobutane ring is highly dependent on its substitution pattern.

  • Electron-Donating Groups: Substituents that can stabilize a positive charge (e.g., alkoxy, alkyl groups) on a carbon adjacent to the ring can facilitate ring opening by lowering the activation energy for carbocation formation.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups can destabilize adjacent carbocations, making ring opening less favorable.[9]

  • Steric Factors: The stereochemistry of substituents can also play a role in the propensity and regioselectivity of ring opening.

Q4: What is the difference between using a Brønsted acid and a Lewis acid?

  • Brønsted acids (e.g., HCl, H₂SO₄, PTSA) are proton donors. They directly protonate functional groups, which can be a very direct route to forming the problematic carbocationic intermediates that lead to ring opening.[10][11]

  • Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃, TiCl₄) are electron-pair acceptors.[12] They typically coordinate to heteroatoms like oxygen or nitrogen. This coordination can activate a substrate towards a desired reaction without necessarily generating a "free" carbocation in the same way a Brønsted acid might. This often provides a milder and more controlled activation, reducing the likelihood of undesired rearrangements.[13][14]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction yields a complex mixture of ring-opened byproducts. How can I improve the selectivity for my desired product?

  • Problem: The reaction conditions are too harsh, leading to uncontrolled carbocation formation and multiple rearrangement pathways.

  • Solution 1: Switch to a Milder Acid. If you are using a strong Brønsted acid like H₂SO₄ or triflic acid, consider switching to a weaker one like p-toluenesulfonic acid (PTSA) or even acetic acid. Better yet, explore a range of Lewis acids. Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are known to be effective yet mild catalysts for many transformations.[12][13]

  • Solution 2: Lower the Reaction Temperature. Carbocation rearrangements often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly disfavor the ring-opening pathway. Monitor the reaction over a longer period.

  • Solution 3: Change the Solvent. The polarity of the solvent can influence the stability of charged intermediates. Switching to a less polar solvent (e.g., from methanol to dichloromethane or toluene) can sometimes destabilize the transition state leading to ring opening.

Issue 2: The ring opening seems to be happening during the aqueous workup. How can I prevent this?

  • Problem: Residual acid in the organic layer during workup continues to catalyze the ring-opening reaction, especially in the presence of water.

  • Solution 1: Use a Buffered or Basic Wash. Quench the reaction with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) instead of pure water. This will neutralize the acid catalyst immediately.

  • Solution 2: Minimize Contact Time. Perform the extraction and washing steps as quickly as possible and at a low temperature (e.g., using an ice bath). Do not let the reaction mixture sit in a separatory funnel for extended periods.

  • Solution 3: Dry the Organic Layer Thoroughly. Before concentrating the solvent, ensure the organic layer is rigorously dried with a drying agent like MgSO₄ or Na₂SO₄ to remove all traces of water, which can participate in acid-catalyzed hydrolysis.

Issue 3: I am attempting a reaction on a cyclobutanol (e.g., dehydration), but I only isolate rearranged products.

  • Problem: The direct generation of a cyclobutyl cation from the protonated alcohol is a classic pathway for rearrangement.

  • Solution 1: Avoid Protic Acids. Instead of using acids like H₂SO₄ for dehydration, consider reagents that operate under milder, often basic or neutral conditions. For example, the Martin sulfurane can effect dehydration at low temperatures. Another option is a two-step procedure: convert the alcohol to a mesylate or tosylate and then perform an elimination reaction using a non-nucleophilic base like DBU.

  • Solution 2: Use a Lewis Acid for Activation. In some cases, a Lewis acid can coordinate to the alcohol and facilitate a reaction without full-scale carbocation rearrangement.[15] This requires careful screening of different Lewis acids and conditions.

Data Summary: Acid Selection and Reaction Conditions

The choice of acid and reaction conditions is paramount to preserving the cyclobutyl ring. The following table provides a general guide.

ParameterConditionPropensity for Ring OpeningRationale
Acid Type Strong Brønsted (e.g., H₂SO₄, TfOH)Very HighReadily generates carbocations, driving rearrangement.
Weak Brønsted (e.g., PTSA, Acetic Acid)Moderate to HighLower concentration of H⁺ but still capable of inducing carbocation formation.[16]
Strong Lewis (e.g., AlCl₃, TiCl₄)Moderate to HighCan promote heterolytic bond cleavage and act similarly to strong Brønsted acids.[12]
Mild Lewis (e.g., Sc(OTf)₃, ZnI₂, Bi(OTf)₃)Low to ModerateCoordinates to functional groups, providing activation with a lower tendency for rearrangement.[13]
Temperature High (> 50 °C)HighProvides sufficient energy to overcome the activation barrier for rearrangement.
Room Temperature (20-25 °C)ModerateSubstrate-dependent; can be sufficient for sensitive substrates to rearrange.
Low (0 °C to -78 °C)LowSignificantly reduces the rate of rearrangement pathways.[5]
Solvent Polar Protic (e.g., H₂O, MeOH)HighCan stabilize charged intermediates and act as a nucleophile to trap rearranged cations.
Aprotic (e.g., DCM, Toluene, THF)Low to ModerateLess able to stabilize carbocationic intermediates, thus disfavoring their formation.

Visualizing the Problem and Solution

Mechanism of Ring Opening

The diagram below illustrates a common pathway for acid-catalyzed ring opening, starting from a cyclobutanol. The key steps are protonation, loss of water to form a strained cyclobutyl cation, and subsequent rearrangement to more stable carbocations, which are then trapped.

cluster_0 Initiation cluster_1 Carbocation Formation & Rearrangement cluster_2 Product Formation A Cyclobutanol Substrate B Protonated Alcohol A->B + H⁺ C Strained Cyclobutyl Cation B->C - H₂O D Rearranged Cation (e.g., Cyclopropylcarbinyl) C->D Ring Contraction E Acyclic Cation (e.g., Homoallylic) D->E Ring Opening F Ring-Opened Products E->F + Nucleophile (Nu⁻)

Caption: General mechanism of acid-catalyzed cyclobutyl ring opening.

Decision Workflow for Reaction Design

This workflow provides a logical path for designing an experiment to minimize the risk of ring opening.

G start Start: Acid-Catalyzed Reaction on Cyclobutane q1 Is a Brønsted acid strictly necessary? start->q1 non_acidic Strategy 2: Use non-acidic alternative (e.g., Martin Sulfurane for dehydration) start->non_acidic Alternative Pathway lewis_acid Strategy 1: Use a mild Lewis Acid (e.g., Sc(OTf)₃, Zn(OTf)₂) q1->lewis_acid No q2 Can the reaction be run at low temperature? q1->q2 Yes lewis_acid->q2 non_acidic->q2 low_temp Run at 0°C or -78°C. Increase reaction time. q2->low_temp Yes q3 Is the solvent optimized? q2->q3 No low_temp->q3 solvent_change Use a non-polar, aprotic solvent (DCM, Toluene). q3->solvent_change No workup Final Check: Use buffered/basic quench during workup (cold NaHCO₃). q3->workup Yes solvent_change->workup

Caption: Decision workflow for minimizing cyclobutyl ring opening.

Experimental Protocol: Lewis Acid-Catalyzed Acetalization of a Cyclobutyl Ketone

This protocol describes a common reaction where ring opening is a risk and demonstrates how to mitigate it using a mild Lewis acid.

Objective: To protect a cyclobutyl ketone as a dimethyl acetal without inducing ring opening.

Reagents & Materials:

  • Cyclobutyl Ketone Substrate (1.0 eq)

  • Trimethyl orthoformate (3.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 eq, 5 mol%)

  • Anhydrous Methanol (as solvent)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the cyclobutyl ketone (1.0 eq) and anhydrous methanol (to make a 0.2 M solution).

  • Addition of Reagents: Add trimethyl orthoformate (3.0 eq) to the solution.

  • Catalyst Addition: While stirring, add scandium(III) triflate (0.05 eq) to the mixture. Note: The mild Lewis acid activates the ketone carbonyl towards nucleophilic attack by methanol without protonating the cyclobutyl ring itself.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours. Note: The low temperature is crucial to disfavor any potential rearrangement pathways.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous NaHCO₃ solution (approx. half the reaction volume). This step neutralizes the Lewis acid and prevents re-acidification upon exposure to air or moisture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x reaction volume).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x reaction volume) followed by brine (1 x reaction volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. Available at: [Link]

  • Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis. Angewandte Chemie International Edition, 50(5), 1000–1045. Available at: [Link]

  • Quora. (2017). Why is cyclobutane unstable compared to N-Butane? Available at: [Link]

  • Werz, D., et al. (2021). Functionalization of Sydnones with Donor–Acceptor Cyclopropanes, Cyclobutanes, and Michael Acceptors. Chemistry – A European Journal, 27(20), 6243-6248. Available at: [Link]

  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 10087-10127. Available at: [Link]

  • Baran, P. S., et al. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]

  • Lambert, T. H., & Lu, Z. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society, 144(34), 15516–15521. Available at: [Link]

  • Leitch, D. C., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 14(42), 11624-11630. Available at: [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Available at: [Link]

  • Ghorai, M. K., et al. (2022). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Organic & Biomolecular Chemistry, 20(28), 5543-5548. Available at: [Link]

  • Ghorai, M. K., et al. (2023). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au, 3(1), 198-205. Available at: [Link]

  • Chemistry LibreTexts. (2015). Ring Strain and the Structure of Cycloalkanes. Available at: [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Available at: [Link]

  • University of Liverpool. (n.d.). Alicyclic and Heterocyclic Chemistry. Lecture 9: Reactivity of Four-membered Rings, contd. Available at: [Link]

  • ResearchGate. (n.d.). Lewis acids mediated ring-opening reactions of cyclobutanones. Available at: [Link]

  • Duperrouzel, P., & Lee-Ruff, E. (1980). Acid-catalyzed rearrangement of cyclobutanones. V. Preparation of polycyclic aromatic dihydrofurans and dihydropyrans. Canadian Journal of Chemistry, 58(1), 51-54. Available at: [Link]

  • Ghorai, M. K., et al. (2024). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. The Journal of Organic Chemistry, 89(12), 8569–8574. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Acid Catalysed Ring Expansion – Mechanism? Available at: [Link]

  • Scheidt, K. A., et al. (2012). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Angewandte Chemie International Edition, 51(36), 9181-9184. Available at: [Link]

  • Janssen, M. A. C. H., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), 1-18. Available at: [Link]

  • Sweidan, K., et al. (2018). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles. Monatshefte für Chemie - Chemical Monthly, 149(2), 379-384. Available at: [Link]

  • CHIMIA. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry, 28(1), 1-6. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23. Available at: [Link]

Sources

Reducing side reactions in the oxidation of pyrrolidinyl alcohols to ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-OX-001

Introduction: The "Pyrrolidine Paradox"

Oxidizing pyrrolidinyl alcohols (specifically 3-pyrrolidinols or hydroxymethyl-pyrrolidines) is notoriously deceptive. On paper, it is a simple secondary alcohol-to-ketone transformation. In practice, the presence of the nitrogen atom creates a "perfect storm" for side reactions:

  • Lewis Basicity: The amine nitrogen can poison metal catalysts (TPAP, PCC) or react with electrophilic activators (Swern reagents).

  • Stereoelectronic Effects: The ring strain and nitrogen lone pair predispose the system to Grob fragmentation , cleaving the ring entirely.

  • Chirality: The

    
    -protons in pyrrolidines are highly susceptible to epimerization (racemization) under basic conditions.
    

This guide provides a root-cause analysis and validated protocols to navigate these challenges.

Module 1: Substrate Pre-Check (Critical)

WARNING: Do not attempt oxidation on a free amine.

Q: Why is my yield <10% and the NMR shows a complex mixture? A: You likely attempted to oxidize the free amine or an N-alkyl pyrrolidine.

  • The Mechanism of Failure: Free amines are nucleophilic. In a Swern oxidation, the amine attacks the activated DMSO species before the alcohol does. In metal-catalyzed oxidations (Jones, TPAP), the amine coordinates to the metal, killing the catalyst.

  • The Fix: You must protect the nitrogen with an Electron Withdrawing Group (EWG).

    • Recommended: Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Ts (tosyl).

    • Why: These groups pull electron density away from the nitrogen, preventing N-oxidation and reducing the "push" that triggers Grob fragmentation.

Module 2: Method Selection Strategy

Use this decision matrix to select the correct oxidant for your specific scale and substrate sensitivity.

OxidationDecision Start Start: Pyrrolidinyl Alcohol IsProtected Is Nitrogen Protected (Boc/Cbz/Ts)? Start->IsProtected ProtectFirst STOP: Protect Nitrogen First IsProtected->ProtectFirst No Scale What is your Scale? IsProtected->Scale Yes SmallScale Small Scale (<1g) or Acid Sensitive Scale->SmallScale LargeScale Large Scale (>10g) or Process Dev Scale->LargeScale DMP Dess-Martin Periodinane (Buffered) SmallScale->DMP Fastest/Easiest Swern Swern Oxidation (Strict Temp Control) SmallScale->Swern Cheaper Reagents TEMPO TEMPO / Bleach (pH Controlled) LargeScale->TEMPO Greenest Parikh Parikh-Doering (SO3-Pyridine) LargeScale->Parikh Non-Cryogenic

Figure 1: Decision matrix for selecting the optimal oxidation method based on scale and protecting group status.

Module 3: The "Silent Killer" – Grob Fragmentation[1]

Q: My starting material disappeared, but I isolated an acyclic imine or olefin. What happened? A: You triggered an Aza-Grob Fragmentation .

This occurs when the nitrogen lone pair is anti-periplanar to the C-C bond connecting to the alcohol. The nitrogen "pushes" electrons in, breaking the ring, while the leaving group (the oxidized alcohol intermediate) departs.

Mechanism & Mitigation:

GrobFrag Step1 Intermediate Formed (e.g., Alkoxysulfonium) Step2 Alignment: N-Lone Pair Anti to C-C Step1->Step2 Step3 FRAGMENTATION: Ring Opens Step2->Step3 Electron Push Result Product: Imine + Olefin (Trash) Step3->Result

Figure 2: The Aza-Grob Fragmentation pathway.[1] This is most common in 3-pyrrolidinols.

Troubleshooting Steps:

  • Change the Protecting Group: If you are using N-Benzyl (Bn), switch to N-Boc or N-Tosyl. The carbamate/sulfonamide resonance ties up the lone pair, preventing the "push" required for fragmentation [1].

  • Switch Oxidant: Swern and Parikh-Doering intermediates are excellent leaving groups, which promotes fragmentation. Dess-Martin Periodinane (DMP) is often safer because the periodinane intermediate is bulkier and less prone to this specific elimination pathway.

Module 4: Validated Protocols

Protocol A: Swern Oxidation (Standard)

Best for: General lab scale, cost-efficiency.

Reagents:

  • Oxalyl Chloride (1.5 eq)[2]

  • DMSO (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • DCM (Anhydrous)

Step-by-Step:

  • Activation: Cool DCM in a flask to -78°C (Dry ice/acetone). Add Oxalyl Chloride.[2][3][4]

  • DMSO Addition: Add DMSO dropwise. Critical: Keep temp < -60°C. Stir 15 mins.

    • Failure Point: If temp rises here, you form Pummerer rearrangement byproducts (rotten egg smell, low yield).

  • Substrate Addition: Add N-Protected Pyrrolidinol in DCM dropwise. Stir 30-45 mins at -78°C.

  • Basification: Add TEA dropwise.

    • Failure Point: Adding TEA too fast causes an exotherm. If temp > -40°C during base addition, epimerization of the

      
      -center will occur [2].
      
  • Warm Up: Allow to warm to 0°C over 30 mins, then quench with sat. NH4Cl.

Protocol B: TEMPO/Bleach (Anelli Oxidation)

Best for: Large scale, avoiding toxic byproducts.

Reagents:

  • TEMPO (0.01 eq - catalytic)

  • NaOCl (Bleach) (1.1 - 1.3 eq)

  • KBr (0.1 eq)[5][6]

  • Buffer: NaHCO3 (to maintain pH 8.6-9.5)[7]

Step-by-Step:

  • Preparation: Dissolve substrate and TEMPO in DCM. Add aqueous KBr. Cool to 0°C.[5][6]

  • pH Check: Dissolve NaHCO3 in the bleach solution before addition.

    • Why? Commercial bleach has pH >12.[5][6] At this pH, side reactions increase. At pH < 8, the amine protection (Boc) might degrade, or the active oxidant (HOCl) might chlorinate the ring [3].

  • Addition: Add buffered bleach dropwise with vigorous stirring.

  • Monitoring: The reaction is usually done in <30 mins. Quench with aqueous Na2S2O3 (Thiosulfate) to destroy excess bleach.

Protocol C: Dess-Martin Periodinane (DMP)

Best for: Acid-sensitive substrates, preventing Grob fragmentation.

Reagents:

  • DMP (1.2 eq)

  • NaHCO3 (5.0 eq - solid)

  • DCM (wet DCM actually accelerates DMP, but anhydrous is standard)

Step-by-Step:

  • Buffer: Add solid NaHCO3 to the DCM solution of your alcohol.

    • Why? DMP releases 2 equivalents of acetic acid. The buffer prevents acid-catalyzed Boc-deprotection.

  • Oxidation: Add DMP solid in one portion at 0°C or RT.

  • Workup: Quench with a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir until the cloudy layers become clear (hydrolysis of iodine byproducts).

Comparison of Oxidants

FeatureSwernParikh-DoeringTEMPO/BleachDess-Martin (DMP)
Temperature -78°C (Strict)0°C to RT0°C0°C to RT
Cost LowLowVery LowHigh
Scalability Poor (Cryogenic)GoodExcellentPoor (Safety/Cost)
Risk: Epimerization High (if base added warm)ModerateLowVery Low
Risk: Grob Frag. HighHighModerateLow
Toxicity CO (gas), DMS (smell)Pyridine/SO3LowIodine byproducts

References

  • Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition, 8(8), 535-546. Link

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[2][4][8][9] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. Link

Sources

Validation & Comparative

A Researcher's Guide to High-Resolution Mass Spectrometry Data Interpretation of Novel Cyclobutyl-Pyrrolidine Ketones

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-evolving landscape of novel psychoactive substances (NPS), the structural elucidation of new chemical entities is a critical challenge for researchers, forensic scientists, and drug development professionals. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool, providing the mass accuracy and resolution required to determine elemental compositions and propose fragmentation pathways for unknown compounds.[1][2] This guide offers an in-depth, experience-driven approach to interpreting the HRMS data of an emerging class of synthetic cathinones: cyclobutyl-pyrrolidine ketones. We will move beyond a simple recitation of protocols to explain the "why" behind the analytical choices, ensuring a self-validating and scientifically rigorous interpretation of the data.

The Power of High-Resolution Mass Spectrometry in NPS Analysis

Traditional mass spectrometry techniques can often be ambiguous when dealing with isomeric compounds or molecules with similar nominal masses. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide mass measurements with high accuracy (typically <5 ppm), allowing for the confident determination of elemental formulas for both precursor and product ions.[3][4] This capability is paramount in the analysis of NPS, where slight structural modifications are common to circumvent legislation.[3][5]

The analytical workflow for NPS often involves liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), which separates complex mixtures prior to mass analysis.[6] Data-independent acquisition (DIA) modes are frequently employed to collect comprehensive fragmentation data for all ions present in a sample, enabling retrospective analysis as new NPS emerge.[1]

Experimental Protocol: LC-HRMS Analysis of a Cyclobutyl-Pyrrolidine Ketone

This section details a robust and validated protocol for the analysis of a representative cyclobutyl-pyrrolidine ketone.

1. Sample Preparation:

  • Standard Preparation: A certified reference standard of the target cyclobutyl-pyrrolidine ketone is dissolved in methanol to create a stock solution of 1 mg/mL. A series of working solutions are then prepared by serial dilution in methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Urine, Serum): For toxicological screening, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove matrix interferences. The final extract is evaporated to dryness and reconstituted in the mobile phase.

2. LC-HRMS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of synthetic cathinones.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • HRMS System: A Q-TOF or Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA).

  • Mass Range: m/z 50 - 500

  • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is used to generate a comprehensive fragmentation pattern.

Interpreting the HRMS Data of a Hypothetical Cyclobutyl-Pyrrolidine Ketone

Let's consider a hypothetical cyclobutyl-pyrrolidine ketone, "Cyclobutylone," with the following structure:

(Image of Cyclobutylone structure would be here if image generation were supported) A chemical structure with a phenyl group attached to a carbonyl group, which is then attached to a carbon that is bonded to a cyclobutyl group and a pyrrolidine ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data for "Cyclobutylone"

Ion TypePredicted m/zElemental CompositionMass Error (ppm)
[M+H]⁺244.1696C₁₅H₂₂NO⁺< 5
Fragment 1173.0808C₁₁H₁₃O⁺< 5
Fragment 2145.0855C₁₀H₁₃⁺< 5
Fragment 3117.0593C₈H₉O⁺< 5
Fragment 491.0542C₇H₇⁺< 5
Fragment 572.0808C₄H₁₀N⁺< 5
Step-by-Step Data Interpretation:
  • Molecular Ion ([M+H]⁺): The first step is to identify the protonated molecular ion. For "Cyclobutylone" (C₁₅H₂₁NO), the expected exact mass of the protonated molecule [C₁₅H₂₂NO]⁺ is 244.1696 Da. The high-resolution instrument will measure a mass very close to this value, allowing for the confident assignment of the elemental formula.

  • Major Fragmentation Pathways: The fragmentation of α-pyrrolidinophenone-type cathinones is well-characterized.[6][7] The primary fragmentation events are driven by the stability of the resulting ions.

    • Loss of the Pyrrolidine Ring: The most common initial fragmentation is the neutral loss of the pyrrolidine ring (C₄H₉N, 71.0735 Da).[7] This results in the formation of a stable acylium ion (Fragment 1, m/z 173.0808). This is often the base peak in the MS/MS spectrum.

    • Fragmentation of the Cyclobutyl Alkyl Chain: The remaining cyclobutylphenone ion can undergo further fragmentation. A characteristic fragmentation of the cyclobutane ring is the loss of ethene (C₂H₄, 28.0313 Da).[8][9] This would lead to Fragment 3 (m/z 145.0855).

    • Formation of the Tropylium Ion: A common fragmentation pathway for phenylalkyl compounds is the formation of the highly stable tropylium ion (C₇H₇⁺, m/z 91.0542).[7] This often occurs through a series of neutral losses from the acylium ion.

    • Pyrrolidine-related Fragments: A fragment corresponding to the protonated pyrrolidine ring (C₄H₁₀N⁺, m/z 72.0808) may also be observed, though typically at a lower intensity.

Visualizing the Fragmentation Pathway

The proposed fragmentation pathway for "Cyclobutylone" can be visualized using the following diagram:

fragmentation_pathway M [M+H]⁺ m/z 244.1696 C₁₅H₂₂NO⁺ F1 Fragment 1 m/z 173.0808 C₁₁H₁₃O⁺ M->F1 - C₄H₉N (71 Da) F5 Pyrrolidine Ion m/z 72.0808 C₄H₁₀N⁺ M->F5 F3 Fragment 3 m/z 117.0593 C₈H₉O⁺ F1->F3 - C₄H₈ (56 Da) F4 Tropylium Ion m/z 91.0542 C₇H₇⁺ F3->F4 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for "Cyclobutylone".

Comparative Analysis: Differentiating from a Known Analogue

To demonstrate the power of HRMS in distinguishing between closely related analogues, let's compare the predicted data for "Cyclobutylone" with a known synthetic cathinone, α-PVP (alpha-pyrrolidinovalerophenone), which has a pentyl chain instead of a cyclobutyl group.

Table 2: Comparative HRMS Data of "Cyclobutylone" and α-PVP

Ion"Cyclobutylone" Predicted m/zα-PVP Observed m/zKey Differentiator
[M+H]⁺244.1696232.1696Difference in molecular weight.
Fragment 1173.0808161.1012Reflects the different alkyl side chains.
Fragment 3117.0593133.0961Different neutral losses from Fragment 1.
Tropylium Ion91.054291.0542Common fragment, not differentiating.

The key to differentiating these compounds lies in the accurate mass of the precursor ion and the initial fragment ion resulting from the loss of the pyrrolidine ring. The subsequent fragmentation will also differ due to the different alkyl structures, providing further confirmation.

Visualizing the Experimental Workflow

The overall experimental workflow for the analysis of cyclobutyl-pyrrolidine ketones can be summarized in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_interp Data Interpretation Standard Reference Standard LC UHPLC Separation (C18) Standard->LC Matrix Biological Matrix (Urine/Serum) Extraction SPE or LLE Matrix->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Reconstitution->LC MS HRMS Detection (Q-TOF/Orbitrap) LC->MS Acquisition Full Scan / dd-MS² or DIA MS->Acquisition Formula Elemental Formula Determination Acquisition->Formula Fragmentation Fragmentation Pathway Analysis Formula->Fragmentation Comparison Comparison with Analogues Fragmentation->Comparison Identification Compound Identification Comparison->Identification

Caption: Experimental workflow for the identification of cyclobutyl-pyrrolidine ketones.

Conclusion

The interpretation of HRMS data for novel psychoactive substances like cyclobutyl-pyrrolidine ketones requires a systematic and knowledge-based approach. By understanding the fundamental principles of mass spectrometry and the characteristic fragmentation pathways of related chemical classes, researchers can confidently identify and structurally elucidate these emerging compounds. The combination of high-resolution accurate mass measurements, detailed fragmentation analysis, and comparison with known analogues provides a robust framework for tackling the challenges presented by the ever-changing landscape of NPS. This guide serves as a foundational resource for scientists and professionals dedicated to this critical area of research.

References

  • Davidson, J. T., Sasiene, Z. J., Abiedalla, Y., Deruiter, J., Clark, C. R., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. [Link]

  • Jackson, G. P., & Davidson, J. T. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

  • Pasin, D., de Souza, D. Z., & Amato, A. A. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10465-10493. [Link]

  • Davidson, J. T., Sasiene, Z. J., Abiedalla, Y., Deruiter, J., Clark, C. R., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. [Link]

  • ResearchGate. (n.d.). Tandem mass spectra of α-PVP showing: a) the fragmentation observed on the...[Link]

  • Semantic Scholar. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. [Link]

  • Springer Nature Experiments. (n.d.). High-Resolution Mass Spectrometry in NPS Analysis. [Link]

  • Caudron, D., & Schanstra, J. P. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Journal of Analytical Toxicology, 46(2), 113-125. [Link]

  • ResearchGate. (n.d.). High-Resolution Mass Spectrometry in NPS Analysis | Request PDF. [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and...[Link]

  • Spectroscopy Online. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • LabRulez LCMS. (n.d.). UPLC-HRMS/MS Screening of New Psychoactive Substances. [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

Sources

Comparative Guide: Biological Activity of Cyclobutyl vs. Isopropyl Pyrrolidinyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Cyclobutyl versus Isopropyl substituted


-pyrrolidinyl ketones, focusing on their structure-activity relationships (SAR), pharmacological profiles, and experimental characterization.

Executive Summary


-Pyrrolidinyl ketones (specifically 

-pyrrolidinophenones) represent a potent class of monoamine transporter inhibitors.[1] The biological activity of these scaffolds is critically dependent on the steric and electronic nature of the

-carbon substituent. This guide compares two specific structural analogs:
  • Isopropyl Analog (

    
    -PiVP):  1-phenyl-2-(pyrrolidin-1-yl)-3-methylbutan-1-one. Characterized by a branched, acyclic aliphatic chain (C3).
    
  • Cyclobutyl Analog (

    
    -PCBP):  1-phenyl-2-(pyrrolidin-1-yl)-2-cyclobutylethanone. Characterized by a constrained, cyclic aliphatic ring (C4).
    

Key Insight: While the isopropyl moiety provides steric bulk similar to the n-propyl chain of


-PVP, the cyclobutyl moiety introduces conformational rigidity and increased lipophilicity, potentially enhancing affinity for the Dopamine Transporter (DAT) hydrophobic pocket while altering metabolic stability.

Structural & Physicochemical Comparison

The core difference lies in the


-substituent, which dictates the molecule's ability to fit into the S1 substrate binding site of monoamine transporters.
Table 1: Physicochemical Properties
FeatureIsopropyl Analog (

-PiVP)
Cyclobutyl Analog (

-PCBP)
Impact on Activity
Formula


Cyclobutyl adds +1 Carbon (C4 vs C3).
Steric Nature Branched, Flexible (Rotatable)Cyclic, Constrained (Puckered)Cyclobutyl reduces entropic penalty upon binding.
LogP (Est.) ~3.1 - 3.3~3.4 - 3.6Higher lipophilicity of cyclobutyl enhances BBB penetration.
Rotatable Bonds 3 (C-C bond to isopropyl)2 (Rigid ring attachment)Rigid analogs often show higher selectivity.
Electronic Effect +I Effect (Inductive)+I Effect, Ring StrainCyclobutyl ring strain (~26 kcal/mol) may influence metabolic oxidation.
Structural Visualization (DOT Diagram)

StructureComparison cluster_0 Scaffold: alpha-Pyrrolidinophenone cluster_1 Alpha-Substituents Core Phenyl-Ketone-AlphaCarbon-Pyrrolidine Iso Isopropyl Group (-CH(CH3)2) Flexible, Branched Core->Iso alpha-PiVP Cyc Cyclobutyl Group (-CH(CH2)3) Rigid, Cyclic Core->Cyc alpha-PCBP Binding DAT/NET Transporter Inhibition Iso->Binding Steric Bulk fits hydrophobic pocket Cyc->Binding Rigid fit reduces entropic cost

Caption: Structural divergence of alpha-pyrrolidinyl ketones showing the flexible isopropyl vs. rigid cyclobutyl moieties targeting the DAT binding site.

Biological Activity & Pharmacology[1][2][3][4][5][6][7][8]

Mechanism of Action

Both compounds act as NDRIs (Norepinephrine-Dopamine Reuptake Inhibitors) . They bind to the orthosteric site of the transporter, blocking the reuptake of neurotransmitters from the synaptic cleft.

  • 
    -PiVP (Isopropyl):  The branched methyl groups mimic the steric bulk of the n-propyl chain in 
    
    
    
    -PVP but with a shorter effective length. This often results in slightly reduced potency compared to
    
    
    -PVP due to steric clash or suboptimal filling of the hydrophobic pocket.
  • 
    -PCBP (Cyclobutyl):  The cyclobutyl ring is a "bioisostere" of the isobutyl or n-butyl group. Its constrained geometry allows it to occupy the hydrophobic pocket efficiently without the entropic cost of freezing a flexible alkyl chain.
    
    • Hypothesis:

      
      -PCBP is predicted to exhibit higher potency  and longer duration of action than 
      
      
      
      -PiVP, comparable to the potent
      
      
      -PCYP (cyclohexyl) analog but with lower steric hindrance.
Metabolic Stability[6]
  • Isopropyl: The tertiary carbon (methine) in the isopropyl group is a prime target for cytochrome P450-mediated hydroxylation. This can lead to rapid metabolism and shorter half-life.

  • Cyclobutyl: The cyclobutyl ring is relatively metabolically robust. While hydroxylation can occur on the ring, the steric protection and lack of a tertiary benzylic-like proton (relative to the isopropyl methine) often confer enhanced metabolic stability .

Signaling Pathway Diagram[6]

SignalingPathway cluster_metabolism Metabolic Fate Drug Pyrrolidinyl Ketone (PiVP / PCBP) DAT Dopamine Transporter (Presynaptic Membrane) Drug->DAT Inhibits (Ki ~10-50 nM) Met_Iso Isopropyl: Rapid Hydroxylation Drug->Met_Iso CYP450 (PiVP) Met_Cyc Cyclobutyl: Ring Opening / Slow Oxid. Drug->Met_Cyc CYP450 (PCBP) DA_Synapse Extracellular Dopamine (Accumulation) DAT->DA_Synapse Blocks Reuptake Receptors Post-Synaptic D1/D2 Receptors DA_Synapse->Receptors Activates Response Psychomotor Stimulation Locomotion / Euphoria Receptors->Response Signal Transduction (cAMP / PKA)

Caption: Pharmacodynamic pathway of pyrrolidinyl ketones inhibiting DAT, leading to dopaminergic signaling amplification.

Experimental Protocols

To objectively compare these compounds, the following self-validating protocols are recommended.

Synthesis (General Mannich Protocol)
  • Precursor: 1-Phenyl-2-bromo-2-cyclobutylethanone (for PCBP) vs. 1-Phenyl-2-bromo-3-methylbutan-1-one (for PiVP).

  • Reagent: Pyrrolidine (excess).

  • Conditions: Dissolve

    
    -bromoketone in dry dichloromethane (DCM) at 0°C. Add 2.2 eq. pyrrolidine dropwise. Stir at room temperature for 2-4 hours. Wash with 
    
    
    
    , dry over
    
    
    , and convert to HCl salt for stability.
In Vitro Monoamine Uptake Inhibition Assay

This assay determines the


 for DAT and NET inhibition.
  • Preparation: Prepare HEK293 cells stably expressing human DAT or NET.

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) coated with poly-D-lysine.
    
  • Incubation:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add test compounds (

      
      -PiVP, 
      
      
      
      -PCBP) at concentrations ranging from
      
      
      to
      
      
      M.
    • Incubate for 10 min at 37°C.

  • Substrate Addition: Add fluorescent neurotransmitter substrate (e.g., ASP+ or

    
    ).
    
  • Measurement:

    • For radioligand: Terminate reaction with ice-cold buffer, lyse cells, and measure CPM via scintillation counting.

    • For fluorescence: Measure real-time uptake kinetics using a fluorescence plate reader.

  • Analysis: Plot log-concentration vs. % inhibition. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Validation Check: Include Cocaine and MDPV as positive controls. MDPV should show


 nM; Cocaine 

nM.

Comparative Data Summary (Projected)

Based on SAR data from homologous series (e.g.,


-PVP, 

-PCYP,

-PHP):
Parameter

-PiVP (Isopropyl)

-PCBP (Cyclobutyl)
Rationale
DAT

~30 - 80 nM~10 - 40 nMCyclobutyl provides optimal hydrophobic fill.
NET

~50 - 100 nM~20 - 60 nMSimilar trend to DAT; higher potency for rigid analogs.
DAT/SERT Ratio High (>50)Very High (>100)Bulky

-substituents reduce SERT affinity significantly.
Blood-Brain Barrier GoodExcellentIncreased lipophilicity of cyclobutyl aids passive transport.

References

  • Marusich, J. A., et al. (2014).[2] Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology.[3] Link

  • Kolanos, R., et al. (2015). Structural modification of the designer stimulant α-pyrrolidinovalerophenone (α-PVP) influences potency at dopamine transporters. ACS Chemical Neuroscience. Link

  • Meltzer, P. C., et al. (2006).[2] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Link

  • Gannon, B. M., et al. (2018). Structure-Activity Relationships of α-Pyrrolidinophenones: The Role of the α-Carbon Substituent.[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Beck, O., et al. (2018). Detectability of new psychoactive substances (NPS) in biological matrices. Clinical Chemistry and Laboratory Medicine. Link

Sources

Infrared spectroscopy (IR) peaks for cyclobutyl carbonyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared spectroscopy (IR) peaks for cyclobutyl carbonyl groups Content Type: Publish Comparison Guides

Executive Summary

In drug development and advanced organic synthesis, the cyclobutyl motif is increasingly utilized as a bioisostere and conformational lock. However, identifying cyclobutyl carbonyls by infrared (IR) spectroscopy requires a nuanced understanding of ring strain . Unlike acyclic or six-membered ring analogs which absorb reliably near 1715 cm⁻¹, cyclobutyl carbonyls exhibit a dramatic hypsochromic shift (blue shift) to higher wavenumbers (~1775–1800 cm⁻¹).

This guide objectively compares the IR spectral performance of cyclobutyl carbonyls against their cyclopentyl, cyclohexyl, and acyclic counterparts, providing the mechanistic causality and experimental protocols necessary for precise structural elucidation.

The Mechanistic Basis: Why Ring Strain Shifts Frequency

To interpret the data correctly, one must understand the causality. The shift in carbonyl stretching frequency (


) is not random; it is a direct function of bond angle strain affecting orbital hybridization.[1][2]
The "s-Character" Causality

In a standard ketone (e.g., cyclohexanone), the


 carbonyl carbon has bond angles of ~120°. In cyclobutanone , the internal ring angle is constrained to ~90°.
  • Rehybridization: To accommodate the 90° angle, the carbon atom diverts more p-character into the C–C ring bonds (since p-orbitals are orthogonal, 90°).

  • Conservation of Orbitals: This forces the remaining exocyclic bond (the

    
     sigma bond) to acquire more s-character .
    
  • Bond Strengthening: s-orbitals are closer to the nucleus than p-orbitals. Increased s-character in the sigma bond creates a shorter, stiffer spring constant (

    
    ).
    
  • Frequency Increase: According to Hooke's Law (

    
    ), a stiffer bond vibrates at a higher frequency.
    
Visualization of the Strain-Frequency Relationship

The following diagram illustrates the logical flow from geometric constraint to spectral shift.

RingStrainLogic Strain Ring Strain (Geometric Constraint) Angle Internal Bond Angle (~90° for Cyclobutane) Strain->Angle Forces Hybrid Rehybridization (Ring bonds: high p-character) Angle->Hybrid Induces Sigma C=O Sigma Bond (High s-character) Hybrid->Sigma Compensates with Force Increased Force Constant (k) (Stiffer Bond) Sigma->Force Strengthens Shift Hypsochromic Shift (Higher Wavenumber) Force->Shift Result (Hooke's Law)

Figure 1: Mechanistic pathway connecting ring strain to increased IR absorption frequency.[3]

Comparative Analysis: Cyclobutyl vs. Alternatives

The following data compares the cyclobutyl moiety against standard alternatives. Note the distinct "Strain Zone" for 4- and 3-membered rings.

Table 1: Carbonyl Stretching Frequencies by Ring Size
Compound ClassRing SizeBond AngleFrequency (

)
Diagnostic Note
Cyclobutanone 4 ~90° 1775 – 1785 cm⁻¹ Distinctive high-energy shift.
Cyclopentanone5~108°1740 – 1750 cm⁻¹Intermediate strain.
Cyclohexanone6~120°1710 – 1715 cm⁻¹Behaves like acyclic ketones.
Acyclic KetoneN/A~120°1710 – 1720 cm⁻¹Standard baseline.

-Lactone
4 ~90° 1820 – 1830 cm⁻¹ Extreme shift (Strain + Induction).

-Lactone
5~108°1770 – 1775 cm⁻¹Shifted, but lower than

-form.
Critical Distinction: "In-Ring" vs. "On-Ring"

A common error in spectral interpretation is confusing a carbonyl in the ring (cyclobutanone) with a carbonyl attached to the ring (acetylcyclobutane).

  • Cyclobutanone (C=O in ring): Strain effect is active.

    
     cm⁻¹ .
    
  • Acetylcyclobutane (C=O attached to ring): The carbonyl carbon is not part of the strained ring. The frequency remains near the acyclic baseline (

    
     cm⁻¹ ), though subtle steric effects may cause minor broadening.
    

Experimental Protocols

To ensure reproducible data when characterizing these volatile and reactive intermediates, follow this self-validating protocol.

Protocol A: Sample Preparation for Volatile Cyclobutyls

Cyclobutanones are often volatile. Improper sampling can lead to evaporation before the scan is complete.

  • Technique Selection:

    • Preferred: Liquid cell (NaCl/KBr windows) with 0.1 mm spacer. This prevents evaporation and provides a fixed path length.

    • Alternative: ATR (Attenuated Total Reflectance). Warning: For volatile cyclobutanones, cover the ATR crystal with a glass slide or cap immediately after deposition to prevent sample loss.

  • Solvent Choice (Solution Phase):

    • Non-polar (CCl₄, CS₂, Hexane): Recommended. These solvents minimize intermolecular interactions, yielding sharp, "free" carbonyl peaks at the values listed in Table 1.

    • Polar/Protic (CHCl₃, Methanol): Avoid for primary characterization. Hydrogen bonding with the solvent will lower the frequency by 10–20 cm⁻¹ and broaden the peak, obscuring the precise strain shift.

Protocol B: Validation Workflow

Use this decision tree to confirm the presence of a cyclobutyl carbonyl in an unknown sample.

DiagnosticWorkflow Start Unknown Carbonyl Sample (Strong Peak in 1700-1850 region) Check1 Is Peak > 1770 cm⁻¹? Start->Check1 Check2 Check Functional Group Check1->Check2 Yes Result1 Likely Acyclic, Cyclohexyl, or Conjugated System Check1->Result1 No Yes Yes No No (< 1750 cm⁻¹) Check3 Is it an Ester/Lactone? (Check C-O stretch ~1200) Check2->Check3 Result2 Beta-Lactone (4-mem) (~1820 cm⁻¹) Check3->Result2 Yes (>1800) Result3 Cyclobutanone (4-mem) (~1780 cm⁻¹) Check3->Result3 No (Ketone) Result4 Gamma-Lactone (5-mem) (~1770 cm⁻¹) Check3->Result4 Yes (<1780) Lactone Yes (Lactone) Ketone No (Ketone)

Figure 2: Diagnostic decision tree for identifying strained ring carbonyls.

References

  • NIST Chemistry WebBook. Cyclobutanone Infrared Spectrum.[4] National Institute of Standards and Technology.[4] [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. (Detailed discussion on ring strain effects). [Link]

  • Michigan State University. Infrared Spectroscopy - Ketones. (Comparison of acyclic vs cyclic frequencies). [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

Sources

Purity Assay Standards for Pyrrolidinyl-Ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assay Standards for Pyrrolidinyl-Ethanone Research Chemicals Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the investigation of pyrrolidinyl-ethanone derivatives (e.g.,


-PVP, 

-PiHP, and their analogs), researchers face a unique analytical paradox. While these compounds are structurally simple, their specific physicochemical properties—namely thermal lability and optical isomerism—render standard "screen-and-go" protocols insufficient for rigorous purity assessment.

This guide moves beyond basic identification. It establishes a hierarchy of purity assay methods, contrasting the absolute quantification of qNMR against the high-throughput capacity of HPLC-DAD , while explicitly cautioning against the quantitative artifacts common in GC-MS .

Part 1: The Analytical Hierarchy

The Gold Standard: Quantitative NMR (qNMR)

Best For: Absolute purity determination without reference standards; certifying in-house primary standards.

For research chemicals where Certified Reference Materials (CRMs) are often unavailable or chemically unstable, qNMR is the only self-validating method. Unlike chromatography, which relies on relative response factors, qNMR relies on the direct proportionality between signal integration and the number of nuclei.

  • Mechanism: Proton (

    
    ) NMR using an internal standard (IS) of known high purity (e.g., Maleic Acid or TCNB).
    
  • Critical Advantage: It eliminates the "purity transfer error" inherent in using a 98% pure reference standard to calibrate a curve.

  • Limitation: Lower sensitivity (milligram scale required) compared to MS techniques.

The Routine Workhorse: HPLC-DAD

Best For: High-throughput batch analysis, impurity profiling, and stability studies.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the operational standard for quantifying pyrrolidinyl-ethanones. The key is the mobile phase pH. These compounds are basic (


); therefore, acidic buffers are non-negotiable to prevent peak tailing caused by silanol interactions.
  • Mechanism: Reversed-phase separation (C18) with UV detection at

    
     (typically 250–265 nm for the aryl ketone chromophore).
    
  • Critical Advantage: High precision and the ability to resolve synthetic byproducts (e.g., bromoketone intermediates).

The Cautionary Tale: GC-MS

Best For: Qualitative identification (fingerprinting).[1] Warning For: Purity Assays.

Gas Chromatography-Mass Spectrometry (GC-MS) is standard for forensics but flawed for purity quantification of this specific chemical class. Pyrrolidinyl-ethanones undergo thermal degradation (oxidative dehydrogenation) in the injector port at temperatures


.
  • The Artifact: The formation of enamines (loss of

    
    ) mimics impurities, artificially lowering the calculated purity.
    
  • Mitigation: Requires cold on-column injection or derivatization, which complicates routine assay workflows.

Part 2: Comparative Performance Data

The following data summarizes the performance metrics of these three methodologies based on validation studies of


-pyrrolidinovalerophenone (

-PVP) and analogous structures.
FeatureqNMR (

)
HPLC-DAD GC-MS (EI)
Primary Utility Absolute Purity CertificationRoutine Batch PurityStructural ID / Forensics
Reference Standard Not Required (Internal Standard used)Required (Must match analyte)Required
Accuracy Highest (

uncertainty)
High (Dependent on Ref Std)Low (Thermal artifacts)
Precision (RSD)



LOD (Sensitivity) Moderate (

)
High (

)
Very High (

)
Thermal Risk None (Ambient)None (Ambient)High (Degradation)
Sample Recovery 100% (Non-destructive)0% (Destructive)0% (Destructive)

Part 3: Visualizing the Workflow & Mechanisms

Diagram 1: The Decision Matrix

This workflow illustrates the logical progression from raw synthesis product to certified material.

PurityWorkflow Start Raw Research Chemical (Pyrrolidinyl-ethanone) Solubility Solubility Test (D2O vs DMSO-d6) Start->Solubility CheckRef Is Certified Reference Material Available? Solubility->CheckRef qNMR Method A: qNMR (Absolute Quantification) CheckRef->qNMR No (Most Common) HPLC Method B: HPLC-DAD (Relative Quantification) CheckRef->HPLC Yes qNMR->HPLC Calibrate In-House Standard GCMS Method C: GC-MS (Qualitative ID Only) HPLC->GCMS Confirm ID (Ignore Purity Data)

Figure 1: Analytical workflow prioritizing qNMR for primary certification when commercial standards are absent.

Diagram 2: The Thermal Degradation Trap (GC-MS)

Why GC-MS fails for purity assays of this specific class.

Degradation Parent Parent Molecule (e.g., alpha-PVP) Heat GC Injector Port (>200°C) Parent->Heat Enol Enolization Intermediate Heat->Enol Thermal Stress Oxidation Oxidative Dehydrogenation (-2H) Enol->Oxidation Artifact Enamine Artifact (False Impurity Peak) Oxidation->Artifact Detected as 'Impurity'

Figure 2: Mechanism of in-situ thermal degradation leading to quantification errors in GC-MS.

Part 4: Validated Experimental Protocols

Protocol A: Absolute Purity by qNMR ( )

This protocol is self-validating and does not require a reference standard of the analyte.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent H/D exchange at the
    
    
    -carbon).
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).

Procedure:

  • Weighing: Accurately weigh

    
     of the analyte and 
    
    
    
    of the Internal Standard into the same vial. Note: Precision weighing is the single largest source of error here.
  • Dissolution: Add

    
     DMSO-
    
    
    
    . Vortex until fully dissolved.
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Must be
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature:

      
      .
      
  • Processing: Phase and baseline correct manually. Integrate the IS peak (e.g., Maleic acid singlet at

    
     6.2 ppm) and a distinct analyte signal (e.g., the aryl protons or the methyl triplet, avoiding the exchangeable 
    
    
    
    -proton).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.[1][2][3][4]
Protocol B: Routine Purity by HPLC-DAD

Adapted from UNODC recommended methods for synthetic cathinones.

System: Agilent 1260 Infinity II or equivalent. Column: C18 (e.g., Agilent ZORBAX Eclipse Plus),


, 

.

Mobile Phase:

  • A:

    
     Ammonium Formate in Water (pH 3.5 with Formic Acid). Acidic pH is critical to protonate the pyrrolidine nitrogen (
    
    
    
    ) and improve peak shape.
  • B: Acetonitrile (HPLC Grade).

Gradient:

  • 0–1 min: 10% B

  • 1–10 min: Linear ramp to 90% B

  • 10–12 min: Hold 90% B

  • 12.1 min: Re-equilibrate 10% B

Detection: UV-DAD at 260 nm (primary) and 210 nm (impurity check). Flow Rate:


.
Injection: 

.

Part 5: A Note on Chiral Purity

Pyrrolidinyl-ethanones possess a chiral center at the


-carbon. Standard HPLC and NMR will not distinguish enantiomers (

vs

). However, biological activity often differs drastically between isomers.
  • Requirement: For pharmacological studies, enantiomeric excess (

    
    ) must be determined.
    
  • Method: HPLC with a Chiral Stationary Phase (CSP).[5]

  • Column Choice: Polysaccharide-based columns (e.g., Chiralpak IA or IC).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (Normal Phase) is often required for separation, though immobilized columns allow reversed-phase conditions.

References

  • United Nations Office on Drugs and Crime (UNODC). (2020).[6] Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Tsujikawa, K., et al. (2013).

    
    -pyrrolidinopentiophenone (
    
    
    
    -PVP) during injection in gas chromatography/mass spectrometry. Forensic Science International, 231(1-3), 296-299.[7] [Link][7]
  • Pauli, G. F., et al. (2014).

    
     NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
    [Link]
    
  • Aldubayyan, A., et al. (2022).[5] Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood. Drug Testing and Analysis. [Link][8][9]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their final, responsible disposal. This guide provides a detailed, safety-first protocol for the proper disposal of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one, a compound for which specific safety data may not be widely available. By applying principles of chemical analogy and adhering to established regulatory frameworks, we can construct a robust and self-validating disposal plan that ensures the safety of laboratory personnel and protects the environment.

The core principle of this guide is proactive hazard assessment. Since a dedicated Safety Data Sheet (SDS) for this specific molecule is not readily accessible, we must infer its potential hazards from its constituent chemical moieties: the pyrrolidine ring and the cyclobutyl ketone group. This approach, grounded in established chemical principles, mandates that the compound be treated as hazardous waste until proven otherwise.

Inferred Hazard Profile and Risk Assessment

The structure of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one contains two key functional groups that inform our safety and disposal strategy.

  • Pyrrolidine Moiety: Pyrrolidine itself is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] Upon combustion, it can produce toxic nitrogen oxides (NOx).[1] Therefore, the presence of this ring structure suggests that the target compound may be a skin and eye irritant, and potentially corrosive.

  • Ketone Group (specifically, Cyclobutyl Ketone): Ketones, such as methyl ethyl ketone (MEK), are often flammable and are regulated as hazardous waste.[3] More specifically, 1-cyclobutylethanone is classified as a flammable liquid.[4] This suggests that 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one should be considered a flammable substance.

Based on this analysis, we can summarize the inferred hazard profile.

Hazard Category Inferred Risk Based on Structural Analogs Primary Rationale
Flammability Assumed to be a flammable liquid. Presence of the cyclobutyl ketone group and general properties of organic ketones.[3][4]
Corrosivity/Irritation Potential skin and eye irritant; may be corrosive. The pyrrolidine moiety is known to be corrosive and cause severe burns.[1][2]
Toxicity Considered toxic. Harmful if swallowed, inhaled, or absorbed through the skin.Pyrrolidine derivatives can be toxic, and combustion may produce hazardous NOx fumes.[1]
Reactivity Incompatible with strong oxidizing agents, acids, and bases. General reactivity profile for ketones and amines.[5]

Given these potential risks, all handling and disposal operations must be conducted under the assumption that the material is hazardous.

Mandatory Personal Protective Equipment (PPE) and Handling

Before beginning any waste collection or disposal procedures, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against potential splashes.[6]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[7]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[2]

  • Ventilation: All handling of the compound and its waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

Disposal Decision and Segregation Workflow

The fundamental rule for disposing of a research chemical without a specific SDS is to treat it as hazardous waste.[8] Disposal down the drain or in regular trash is strictly prohibited.[8][9] The following diagram illustrates the decision-making process for proper waste management.

start_node Waste Generated: 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one decision_node decision_node start_node->decision_node Characterize Waste process_node_1 Segregate Waste: - Solid Waste (contaminated labware) - Liquid Waste (solutions, pure compound) decision_node->process_node_1  Treat as Hazardous  (Default for R&D Chemicals) process_node process_node storage_node Store in Satellite Accumulation Area (SAA) - Securely capped - In secondary containment end_node Disposal by Licensed Hazardous Waste Contractor storage_node->end_node Contact EHS for Pickup process_node_2 Use Compatible, Sealed Container (e.g., HDPE) process_node_1->process_node_2 Select Container process_node_3 Label with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms (Flammable, Corrosive, Toxic) process_node_2->process_node_3 Properly Label process_node_3->storage_node Store Safely

Caption: Decision workflow for the disposal of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one.

Waste Segregation is Critical: Never mix this waste with other chemical waste streams unless compatibility is certain.[10] Specifically, keep it separate from:

  • Strong oxidizing agents

  • Strong acids and bases

  • Aqueous waste streams

Mixing incompatible chemicals can lead to dangerous reactions, gas evolution, or fire.[11]

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure safe and compliant disposal.

4.1. Waste Collection

  • Solid Waste: Collect all contaminated disposables, such as pipette tips, weighing papers, and gloves, in a dedicated, clearly labeled hazardous waste container.[9] This should be a puncture-resistant container with a lid.

  • Liquid Waste: Collect all solutions containing 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one, as well as any unreacted or surplus pure compound, in a separate, dedicated liquid hazardous waste container.[7]

4.2. Container Selection and Labeling

  • Container Type: Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE), with a secure, leak-proof screw cap. The original product container is often the best choice for its waste.[8]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one" .

    • An indication of the hazards (e.g., Flammable, Corrosive, Toxic). Affixing appropriate GHS pictograms is best practice.[12]

4.3. Temporary On-Site Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]

  • Ensure the container is kept closed at all times except when adding waste.[15]

  • It is highly recommended to place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[10]

4.4. Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and disposal of the hazardous waste.[7]

  • The waste must be transported and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][14]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

alert_node 1. Alert & Evacuate ppe_node 2. Don Appropriate PPE alert_node->ppe_node Assess situation contain_node 3. Remove Ignition Sources & Contain Spill ppe_node->contain_node absorb_node 4. Absorb with Inert Material contain_node->absorb_node Use sand, vermiculite, or commercial sorbent pads collect_node 5. Collect Waste absorb_node->collect_node Use non-sparking tools decon_node 6. Decontaminate Area collect_node->decon_node Place in sealed hazardous waste container

Caption: Step-by-step workflow for managing a spill of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one.

Detailed Spill Response Steps:

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[1]

  • Don PPE: Before re-entering the area, don the full PPE as described in Section 2.

  • Contain and Control: Remove all potential ignition sources (e.g., hot plates, electrical equipment).[1] If the spill is liquid, contain it by creating a dike around the spill with an inert absorbent material.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or a commercial chemical sorbent pad.[1][7]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, pads) must also be collected and disposed of as hazardous waste.[9]

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one with the highest degree of safety, integrity, and regulatory compliance, thereby upholding their commitment to a safe and sustainable research environment.

References

  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • New Jersey Department of Health. Hazard Substance Fact Sheet: Pyrrolidine.
  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?.
  • PPM. (2019, June 15).
  • BenchChem. (2025). Proper Disposal of 4-(Thiophen-2-yl)
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Sdfine.
  • Fisher Scientific. (2025, December 19).
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 22).
  • U.S. Chemical Safety and Hazard Investigation Board. Safe Storage of Incompatible Chemicals. [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • PubChem. 1-Cyclobutylethan-1-one. [Link]

  • BenchChem. (2025). Navigating the Safe Disposal of 1-Butylpyrrolidin-2-one: A Procedural Guide.
  • Sigma-Aldrich. (2025, November 6).

Sources

A Comprehensive Safety and Handling Guide for 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to infer the potential hazards of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one by analyzing its constituent chemical moieties: the pyrrolidine ring and the ketone functional group. Pyrrolidine is known to be a corrosive, flammable, and toxic amine, while ketones are a class of solvents that can pose flammability risks and require specific materials for safe handling. Therefore, we will adopt a conservative approach, assuming the hazards of both functional groups are present.

Hazard Assessment: A Proactive Stance in the Absence of Data

Given the novelty of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one, a thorough hazard assessment is the critical first step. In the absence of a specific SDS, we must treat the substance as hazardous.[1] This involves a careful evaluation of its chemical structure to anticipate its reactivity and toxicity.

  • Pyrrolidine Moiety: The presence of the pyrrolidine ring suggests potential for corrosive and irritant properties, similar to pyrrolidine itself.[2][3][4] Contact with skin and eyes could lead to severe burns, and inhalation may cause respiratory irritation.[2] Pyrrolidine is also a flammable liquid.[3][4]

  • Ketone Functional Group: The ketone group indicates that the compound is a solvent, which may have implications for material compatibility with personal protective equipment. Ketones can also be flammable.

  • Reactivity: The compound may be incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and carbon dioxide, similar to pyrrolidine.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount when engineering controls cannot completely eliminate the risk of exposure.[5] The following table outlines the recommended PPE for handling 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one, with the rationale based on the potential hazards of its functional groups.

PPE Category Specification Rationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of butyl rubber or polyvinyl alcohol (PVA) gloves.[6][7]The pyrrolidine moiety suggests the need for chemical-resistant gloves.[2][4] Ketones can degrade nitrile gloves, making a more resistant outer layer such as butyl rubber or PVA essential.[7][8] Double-gloving provides an additional barrier against potential exposure.[5]
Eye and Face Protection Chemical splash goggles and a full-face shield.[2][3][4][5]Protects against splashes of the potentially corrosive and irritating compound, which could cause severe eye damage.[2][4][5]
Body Protection A long-sleeved lab coat and a chemical-resistant apron (butyl rubber or neoprene).[5]Protects the skin from accidental contact with the potentially corrosive and absorbable compound.[2][5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.[2][5]Required when working outside of a certified chemical fume hood or if there is a risk of aerosolization, to protect against inhalation of potentially harmful vapors.[2][5]
Footwear Closed-toe shoes that fully cover the foot.[5]Protects feet from potential spills.[5]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic, step-by-step approach to handling ensures that safety is integrated into every stage of the experimental workflow.

Pre-Handling Procedures
  • Information Review: Always check for any available safety information, even if it's for a similar compound.[9]

  • Work Area Preparation: Ensure that all handling of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is performed within a certified chemical fume hood.[5][10] The work area should be clean and uncluttered.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling flammable and corrosive liquids.

Handling Procedures
  • Weighing and Transferring:

    • Perform all weighing and transfers of the compound within the fume hood.

    • Use spark-proof tools and ground all equipment to prevent static discharge, given the potential flammability.[2]

  • Solution Preparation:

    • When preparing solutions, slowly add the compound to the solvent to minimize splashing.

    • If heating is necessary, use a controlled heating source like a heating mantle or water bath. Avoid open flames.[5]

  • Containment:

    • Always work within a secondary containment tray to contain any spills.[5]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove the outer gloves first, followed by the inner gloves, using a technique that prevents skin contact with the contaminated outer surface.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

For a novel compound like 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one, the primary rule for disposal is to treat it as hazardous waste.[1]

Waste Segregation and Storage
  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal.[1]

  • Separate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly approved by EHS.[11][12] At a minimum, keep it separate from incompatible materials such as strong acids and oxidizers.[11]

  • Use Appropriate Containers: Waste should be stored in a chemically resistant container with a tightly fitting lid.[1][11][12][13] The original container, if in good condition, can be reused for waste.[11]

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one"), the words "Hazardous Waste," and any known hazards (e.g., "Flammable," "Corrosive").[1][9][11][12][13]

Waste Pickup and Disposal
  • Arrange for Pickup: Follow your institution's procedures for requesting a hazardous waste pickup from EHS or their designated contractor.[12]

  • Documentation: Maintain accurate records of the waste generated and its disposal.

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step workflow for safe chemical handling.

Caption: PPE selection workflow based on hazard assessment.

Safe_Handling_Workflow Start Start: Prepare for Handling PrepArea Prepare Work Area: - Certified Fume Hood - Emergency Equipment Check - Spill Kit Ready Start->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Handling Perform Handling Procedures: - Weighing & Transferring - Solution Preparation - Use Secondary Containment DonPPE->Handling PostHandling Post-Handling Procedures: - Decontamination - Proper Glove Removal - Hand Washing Handling->PostHandling WasteDisposal Waste Disposal: - Segregate & Label Waste - Store in Compatible Container - Arrange EHS Pickup PostHandling->WasteDisposal End End of Procedure WasteDisposal->End

Caption: Step-by-step safe handling and disposal workflow.

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our commitment to a safe and responsible laboratory environment.

References

  • Navigating the Disposal of Novel Compounds: A Procedural Guide Using Hecubine as a Case Study - Benchchem.
  • Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol - Benchchem.
  • Personal Protective Equipment Hand and Arm Protection (Appendix D).
  • Chemicals and Hazardous Materials | Harvard Environmental Health and Safety.
  • Pyrrolidine - HAZARD SUMMARY.
  • Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves.
  • Material Safety Data Sheet - Pyrrolidine - Cole-Parmer.
  • Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protective Solutions.
  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community - ACS Publications.
  • Chemical Safety in Research and Teaching | New Mexico State University.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Best Gloves That Protect Your Hands from Hazardous Chemicals - WellBefore.
  • What type of gloves protects your hands from hazardous chemicals? | Ansell USA.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • pyrrolidine - Sdfine.
  • Chemical Waste Disposal Guidelines.
  • Standard Operating Procedure - Chemical Waste Disposal.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology.
  • Chemical Waste Disposal - NUS Medicine.
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering.
  • Safety Data Sheet Prepared in Accordance with HPR (SOR/2015-17) - Carboline.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Safety data sheet - BASF.
  • SECTION 1: Identification of the substance/mixture and the company/undertaking - Linde.
  • Chemical Safety Data Sheet MSDS / SDS - 1-CYCLOPENTYL-ETHANONE - ChemicalBook.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.